Technical Documentation Center

6-Bromo-5-fluoropyridine-2-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Bromo-5-fluoropyridine-2-carboxamide
  • CAS: 1416712-39-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Analysis and Synthetic Utility of 6-Bromo-5-fluoropyridine-2-carboxamide

Executive Summary 6-Bromo-5-fluoropyridine-2-carboxamide (CAS 1416712-39-4) has emerged as a high-value scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., NIK, PIM) and pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-5-fluoropyridine-2-carboxamide (CAS 1416712-39-4) has emerged as a high-value scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., NIK, PIM) and protein-protein interaction inhibitors (e.g., Bcl-2). Its utility stems from its trifunctional nature: the 2-carboxamide serves as a critical hydrogen-bonding anchor within the ATP-binding pocket, the 5-fluorine atom modulates metabolic stability and pKa, and the 6-bromine atom provides a regioselective handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold into complex heterocycles.

This guide provides a comprehensive technical analysis of the molecule’s structural properties, validated synthetic pathways, and its strategic application in drug discovery.

Molecular Architecture & Physicochemical Properties

The molecule is defined by a pyridine core substituted at the 2, 5, and 6 positions. This specific substitution pattern creates a unique electronic environment that governs both its chemical reactivity and its binding affinity in biological targets.

Structural Specifications
PropertyData
IUPAC Name 6-Bromo-5-fluoropyridine-2-carboxamide
CAS Number 1416712-39-4
Molecular Formula C₆H₄BrFN₂O
Molecular Weight 219.01 g/mol
Exact Mass 217.9491
PSA (Polar Surface Area) 55.98 Ų
cLogP ~0.85 (Predicted)
H-Bond Donors 1 (Amide NH₂)
H-Bond Acceptors 2 (Pyridine N, Amide O)
Electronic Effects & Reactivity Logic

The interplay between the halogen substituents and the pyridine nitrogen is critical for synthetic planning.

  • C2-Carboxamide: Acts as an electron-withdrawing group (EWG), decreasing the electron density of the ring, making the C6 position more susceptible to nucleophilic attack or oxidative addition.

  • C5-Fluorine: The strong electronegativity of fluorine at the 5-position inductively withdraws electron density from C6, significantly activating the C-Br bond for metal-catalyzed cross-coupling reactions. It also blocks metabolic oxidation at the C5 position.

  • C6-Bromine: Positioned adjacent to the pyridine nitrogen (alpha position), this bromine is highly reactive due to the inductive effect of the nitrogen and the fluorine. It is the primary site for scaffold elaboration.

ElectronicEffects Core Pyridine Core Amide C2-Carboxamide (H-Bond Anchor) Core->Amide Position 2 Fluoro C5-Fluorine (Metabolic Block/Activation) Core->Fluoro Position 5 Bromo C6-Bromine (Synthetic Handle) Core->Bromo Position 6 Amide->Core Electron Withdrawal Fluoro->Bromo Inductive Activation

Figure 1: Structural logic and electronic interplay of substituents.

Synthetic Pathways[1][2][5][6][7]

The synthesis of 6-Bromo-5-fluoropyridine-2-carboxamide typically proceeds from the corresponding carboxylic acid or ester. The choice of pathway depends on the availability of the 2-bromo-3-fluoropyridine precursor.

Primary Route: From 6-Bromo-5-fluoropyridine-2-carboxylic acid

This is the most reliable scale-up route, ensuring high regiochemical purity.

Step 1: Acid Activation The carboxylic acid (CAS 114470-42-1) is converted to the acid chloride to increase reactivity toward ammonia.

  • Reagents: Thionyl chloride (

    
    ) or Oxalyl chloride ((
    
    
    
    ), catalytic DMF.
  • Solvent: Dichloromethane (DCM) or Toluene.

  • Conditions: Reflux for 2-3 hours.

Step 2: Amidation The crude acid chloride is treated with ammonia to yield the primary amide.

  • Reagents: Aqueous

    
     (28%) or 
    
    
    
    in Methanol/Dioxane.
  • Conditions:

    
     to Room Temperature (RT).
    
  • Purification: Precipitation from water or recrystallization from EtOAc/Hexanes.

Alternative Route: From Methyl Ester

If starting from Methyl 5-bromo-6-fluoropicolinate (CAS 1214336-44-3), a direct aminolysis is performed.

  • Protocol: Dissolve ester in MeOH. Bubble

    
     gas or add 7N 
    
    
    
    in MeOH. Seal vessel and stir at RT for 12-24h.
  • Yield: Typically >85%.[1][2]

SynthesisRoute Start 6-Bromo-5-fluoropyridine- 2-carboxylic acid (CAS 114470-42-1) Intermediate Acid Chloride Species Start->Intermediate SOCl2, cat. DMF Reflux, 2h Product 6-Bromo-5-fluoropyridine- 2-carboxamide (CAS 1416712-39-4) Intermediate->Product NH3 (aq/MeOH) 0°C to RT

Figure 2: Primary synthetic workflow from the carboxylic acid precursor.

Applications in Drug Discovery[9][10][11]

The 6-bromo-5-fluoropyridine-2-carboxamide scaffold is a "privileged structure" in kinase inhibitor design. The amide group mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region, while the C6-aryl derivatives extend into the hydrophobic pocket.

Case Study: NIK Inhibitors

In the development of NF-kB Inducing Kinase (NIK) inhibitors, this scaffold is used to construct tricyclic systems.

  • Mechanism: The C6-bromine undergoes Suzuki coupling with boronic acids (e.g., 3-bromo-4-fluorophenylboronic acid) to attach the "tail" of the inhibitor.

  • Role of F: The 5-fluoro group prevents oxidative metabolism at the otherwise vulnerable position and modulates the torsion angle of the biaryl system.

  • Reference: Patent WO2015025026A1 describes the use of amino-derivatives of this scaffold for NIK inhibition.

Experimental Protocol: Suzuki-Miyaura Coupling at C6

Objective: Functionalization of the C6 position with an aryl group.

  • Charge: In a reaction vial, combine 6-Bromo-5-fluoropyridine-2-carboxamide (1.0 eq), Aryl-boronic acid (1.2 eq), and

    
     (0.05 eq).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add

    
     or 
    
    
    
    (2.0 eq).
  • Reaction: Degas with Nitrogen/Argon for 5 mins. Heat to

    
     for 4-12 hours.
    
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal: Warning.[3]

  • Storage: Store at

    
     under inert atmosphere (Argon/Nitrogen). The amide bond is stable, but the C-Br bond can be light-sensitive over prolonged exposure.
    
  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during synthesis, especially when using thionyl chloride or ammonia.

References

  • Synthesis of Halogenated Pyridines: Pipzine Chemicals. (2026). "6-Bromo-5-fluoropyridine-2-carboxylic acid Properties and Synthesis."

  • Kinase Inhibitor Application: World Intellectual Property Organization. (2015). "Alkynyl alcohols and methods of use (NIK Kinase Inhibitors)." Patent WO2015025026A1.

  • Bcl-2 Inhibitor Scaffolds: US Patent Office. (2021). "Bcl-2 inhibitors and their use as pharmaceuticals." US20210346405A1.

  • Chemical Properties: PubChem. (2025).[4][3] "Methyl 5-bromo-6-fluoropicolinate Compound Summary."

Sources

Exploratory

The Ascendant Trajectory of 6-Bromo-5-fluoropyridine-2-carboxamide Derivatives in Therapeutic Innovation

A Comprehensive Technical Guide for Researchers and Drug Development Professionals The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds consistently emerging as a cornerstone of modern drug discovery. Among these, the pyridine carboxamide scaffold has garnered significant attention due to its versatile biological activities. This guide delves into a specific, highly promising subclass: 6-Bromo-5-fluoropyridine-2-carboxamide derivatives. The strategic incorporation of bromine and fluorine atoms onto the pyridine ring profoundly influences the physicochemical and pharmacological properties of these molecules, opening new avenues for the development of potent and selective therapeutic agents. This in-depth analysis will navigate the synthesis, biological activities, and structure-activity relationships of these compounds, providing a critical resource for researchers at the forefront of pharmaceutical innovation.

The Strategic Importance of the 6-Bromo-5-fluoropyridine-2-carboxamide Core

The pyridine ring is a privileged structure in medicinal chemistry, present in numerous approved drugs. The introduction of a carboxamide group at the 2-position provides a key hydrogen bonding motif, crucial for molecular recognition at biological targets. The further substitution with bromine at the 6-position and fluorine at the 5-position is a deliberate design strategy. The electronegative fluorine atom can modulate the pKa of the pyridine nitrogen and influence metabolic stability, while the bulky bromine atom can serve as a handle for further chemical modifications or provide specific steric interactions within a binding pocket. This unique combination of substituents creates a chemical scaffold with significant potential for fine-tuning pharmacological activity.

Synthetic Pathways to 6-Bromo-5-fluoropyridine-2-carboxamide Derivatives

The synthesis of this core scaffold and its derivatives is a critical aspect of their development. A key starting material is often 2-amino-5-bromopyridine, which can be synthesized from 2-aminopyridine through a process of N-acylation, followed by bromination and subsequent hydrolysis[1]. From this intermediate, various synthetic routes can be employed to introduce the fluorine and carboxamide functionalities.

A general synthetic approach to the core intermediate, 6-bromo-5-fluoropyridine-2-carboxylic acid, involves multi-step sequences that may include diazotization and fluorination reactions. For instance, a process for synthesizing 2-methoxy-3-bromo-5-fluoropyridine, a related and important intermediate, involves the diazotization of 2-methoxy-5-aminopyridine followed by a fluorination reaction and subsequent bromination[2]. This highlights the chemical tractability of the pyridine ring for introducing the desired halogen substituents.

The final step in generating the diverse library of derivatives is the amidation of the 2-carboxylic acid. This is typically achieved by activating the carboxylic acid (e.g., forming an acid chloride or using coupling agents) and reacting it with a wide array of primary or secondary amines. This modular approach allows for the systematic exploration of the chemical space around the carboxamide group, a crucial step in establishing structure-activity relationships.

Synthesis_Pathway A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination C Halogenated Pyridine Intermediate B->C Multi-step modifications (e.g., Diazotization, Fluorination) D 6-Bromo-5-fluoropyridine-2-carboxylic acid C->D Carboxylation F 6-Bromo-5-fluoropyridine-2-carboxamide Derivatives D->F Amidation E Diverse Amines (R1R2NH) E->F

Caption: Generalized synthetic route to 6-Bromo-5-fluoropyridine-2-carboxamide derivatives.

A Spectrum of Biological Activities

Derivatives of pyridine carboxamide have demonstrated a wide array of biological activities, suggesting that the 6-bromo-5-fluoro substituted scaffold could be a versatile platform for drug discovery across multiple therapeutic areas.

Anticancer Potential

The fight against cancer is a primary focus of modern medicine, and novel small molecules are constantly being sought. Carboxamide derivatives, in general, are a promising class of compounds in anticancer drug discovery due to their ability to interact with multiple oncogenic targets[3]. Research on related structures suggests that 6-bromo-5-fluoropyridine-2-carboxamide derivatives could exhibit significant anticancer activity. For instance, various carbamothioyl-furan-2-carboxamide derivatives have shown considerable anticancer activity against liver and breast cancer cell lines[4]. The introduction of halogen atoms, such as bromine, in other heterocyclic systems has also been shown to confer moderate antiproliferative effects[5].

One of the key mechanisms through which pyridine derivatives exert their anticancer effects is through the inhibition of protein kinases. Kinases are a large family of enzymes that play a crucial role in cell signaling pathways, and their deregulation is a hallmark of many cancers[6]. The discovery that 2-methoxy-3-bromo-5-fluoropyridine is an important intermediate for a second-generation TRK (Tropomyosin receptor kinase) inhibitor, LOXO-195, strongly suggests that the 6-bromo-5-fluoropyridine-2-carboxamide scaffold could be a valuable starting point for the design of novel kinase inhibitors[2].

Anticancer_Mechanism cluster_0 Cancer Cell A 6-Bromo-5-fluoropyridine- 2-carboxamide Derivative B Kinase (e.g., TRK) A->B Inhibition C Signaling Pathway B->C Activation D Cell Proliferation & Survival C->D Promotion E Apoptosis C->E Inhibition

Caption: Potential mechanism of anticancer activity via kinase inhibition.

Antimicrobial Activity

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. Pyridine carboxamide derivatives have also shown promise in this area. For example, certain 6-oxo-pyridine-3-carboxamide derivatives have displayed broad-spectrum antibacterial activity equipotent to ampicillin and gentamicin[7]. Furthermore, studies on other halogenated carboxamides have demonstrated activity against Gram-positive bacteria[8]. This suggests that the 6-bromo-5-fluoropyridine-2-carboxamide scaffold could be a viable starting point for the development of novel antibacterial and antifungal agents. The mechanism of action for such compounds could involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Anti-inflammatory Properties

Inflammation is a key pathological feature of many chronic diseases. Some carboxamide derivatives have been reported to possess anti-inflammatory activity. For instance, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown superior efficiency in inhibiting trypsin activity, a key enzyme in the inflammatory cascade, compared to acetylsalicylic acid[8]. This indicates that the 6-bromo-5-fluoropyridine-2-carboxamide core could be explored for the development of new anti-inflammatory drugs.

Structure-Activity Relationships (SAR)

The systematic modification of a lead compound and the evaluation of the biological activity of the resulting analogs is a cornerstone of drug discovery. For 6-bromo-5-fluoropyridine-2-carboxamide derivatives, the key areas for modification to establish SAR are:

  • The Carboxamide Substituent: The nature of the amine coupled to the 2-carboxylic acid is a critical determinant of activity. Varying the size, lipophilicity, and hydrogen bonding capacity of the substituents on the amide nitrogen will likely have a profound impact on target binding and overall pharmacological properties.

  • The 6-Bromo Position: While bromine provides a useful synthetic handle, its replacement with other groups (e.g., other halogens, alkyl, or aryl groups) can provide insights into the steric and electronic requirements of the binding pocket.

  • The 5-Fluoro Position: The fluorine atom's role in modulating electronic properties and metabolic stability can be probed by its replacement with other small electron-withdrawing or -donating groups.

A hypothetical SAR exploration is depicted below:

SAR_Exploration cluster_0 Core Scaffold cluster_1 Modifications cluster_2 Biological Activity Core 6-Bromo-5-fluoropyridine-2-carboxamide R_group Varying R-groups on Amide Nitrogen Core->R_group Bromo_sub Substitution at 6-position Core->Bromo_sub Fluoro_sub Substitution at 5-position Core->Fluoro_sub Activity Measure changes in: - Potency (IC50/EC50) - Selectivity - Pharmacokinetics R_group->Activity Bromo_sub->Activity Fluoro_sub->Activity

Caption: Key areas for Structure-Activity Relationship (SAR) studies.

Future Directions and Conclusion

The 6-Bromo-5-fluoropyridine-2-carboxamide scaffold represents a promising starting point for the development of a new generation of therapeutic agents. The existing literature on related pyridine carboxamides provides a strong rationale for exploring their potential as anticancer, antimicrobial, and anti-inflammatory drugs.

Future research should focus on the synthesis and biological evaluation of a diverse library of these derivatives. High-throughput screening against various biological targets, particularly protein kinases, is warranted. Detailed mechanistic studies, including X-ray crystallography of ligand-protein complexes, will be crucial for understanding the molecular basis of their activity and for guiding further lead optimization.

References

  • Al-Ostoot, F. H., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4677. [Link]

  • El-Sayed, M. A. A., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Molecules, 30(3), 648. [Link]

  • Abdel-rahman, H. M., et al. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 29(13), 3045. [Link]

  • Wang, Y., et al. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 20(8), 13760-13771. [Link]

  • Giraud, F., et al. (2019). Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives. Molecules, 24(13), 2465. [Link]

  • Zhang, L., & Wang, J. (2013). Preparation method of fluoropyridine compounds. CN102898358A.
  • Koch, P., & Laufer, S. (Eds.). (2018). Special Issue: Kinase Inhibitors. Molecules, 23(7), 1796. [Link]

  • Rao, V. R., et al. (2015). Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. Der Pharma Chemica, 7(10), 224-230. [Link]

  • Kottayil, S., et al. (2013). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 23(21), 5848-5851. [Link]

  • Gibson, K. R., et al. (2010). Synthesis of Sulfonamide-Based Kinase Inhibitors From Sulfonates by Exploiting the Abrogated SN2 Reactivity of 2,2,2-trifluoroethoxysulfonates. Journal of Organic Chemistry, 75(12), 4315-4318. [Link]

  • Long, R. A., et al. (1976). Synthesis and antimicrobial evaluation of substituted 5,6-dihydro-5-nitrouracils. Journal of Medicinal Chemistry, 19(8), 1072-1074. [Link]

  • Brugarolas, P., et al. (2017). U.S. Patent No. 9,617,215. Washington, DC: U.S.
  • Doležal, M., et al. (2012). Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. Molecules, 17(11), 13066-13081. [Link]

  • El-Sehrawi, H. M., et al. (2016). Synthesis, Biological Evaluation and 2D-QSAR Studies of Novel 6-Oxo-Pyridine-3-Carboxamide Derivatives as Antimicrobial and Antifungal Agents. International Journal of Chemistry, 8(1), 49. [Link]

  • Hranjec, M., et al. (2022). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. RSC Advances, 12(22), 13945-13963. [Link]

  • Arra, K., et al. (2023). U.S. Patent No. 11,629,136. Washington, DC: U.S.
  • Ionescu, M. A., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 17(7), 903. [Link]

  • Li, J., et al. (2020). Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. CN111777549A.
  • Neves, M. G. P. M. S., et al. (2016).
  • Cherian, C., et al. (2015). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Journal of Medicinal Chemistry, 58(17), 6946-6958. [Link]

  • Wang, Z., et al. (2009). Synthesis of 2-Amino-5-bromopyridine. Huaxue Shiji, 31(5), 459-461. [Link]

  • Koch, P., & Laufer, S. (Eds.). (2018). Special Issue: Kinase Inhibitors. Molecules, 23(7), 1796. [Link]

Sources

Foundational

6-Bromo-5-fluoropyridine-2-carboxamide derivatives and analogs

Technical Guide: 6-Bromo-5-fluoropyridine-2-carboxamide Derivatives and Analogs Part 1: Executive Summary & Scaffold Architecture 6-Bromo-5-fluoropyridine-2-carboxamide (CAS: 1416712-39-4) is a high-value heterocyclic bu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 6-Bromo-5-fluoropyridine-2-carboxamide Derivatives and Analogs

Part 1: Executive Summary & Scaffold Architecture

6-Bromo-5-fluoropyridine-2-carboxamide (CAS: 1416712-39-4) is a high-value heterocyclic building block used primarily in the discovery of kinase inhibitors, Bcl-2 family inhibitors, and other targeted oncological therapies.[1] Its structural utility lies in its tris-functionalized pyridine core, which allows for orthogonal chemical modifications at three distinct positions.

Chemical Architecture & Reactivity Profile

The molecule functions as a "molecular hub" with three chemically distinct vectors:

PositionMoietyElectronic CharacterPrimary Reactivity
C2 Carboxamide (

)
H-bond Donor/AcceptorBinding Anchor: Forms critical hydrogen bonds with hinge regions (kinases) or backbone carbonyls/amines (Bcl-2). Stable under most coupling conditions.
C5 Fluorine (

)

-to-Nitrogen
Electronic Modulator: Lowers the pKa of the pyridine nitrogen; enhances metabolic stability against oxidative metabolism. Generally inert to Pd-catalysis but can participate in

under forcing conditions.
C6 Bromine (

)

-to-Nitrogen
The "Warhead" Handle: Highly reactive electrophile for Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig). The

-position activates the C-Br bond for oxidative addition.

Part 2: Synthetic Accessibility

The synthesis of the core scaffold typically proceeds from 6-bromo-5-fluoropyridine-2-carboxylic acid (CAS: 1052714-46-1).[2] While direct halogenation of picolinamide is possible, it often lacks regioselectivity. The acid-to-amide route is the industry standard for high-purity generation.

Protocol: Amidation of 6-Bromo-5-fluoropyridine-2-carboxylic acid

Objective: Conversion of the carboxylic acid to the primary carboxamide.

Reagents:

  • Precursor: 6-Bromo-5-fluoropyridine-2-carboxylic acid (1.0 equiv)

  • Coupling Agent: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) or HATU (1.2 equiv)

  • Ammonia Source: Ammonium chloride (

    
    ) (2.0 equiv) or 
    
    
    
    in MeOH (excess)
  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DMF/DCM (10:1)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid in dry DMF (0.2 M concentration) under

    
     atmosphere. Add DIPEA, followed by HATU. Stir at Room Temperature (RT) for 30 minutes to form the activated ester.
    
  • Amidation: Add solid

    
     in one portion. (Alternatively, bubble 
    
    
    
    gas or add 7N
    
    
    in MeOH).
  • Reaction: Stir the mixture at RT for 4–12 hours. Monitor via LC-MS for the disappearance of the acid (

    
    ) and formation of the amide (
    
    
    
    ).
  • Workup: Dilute with EtOAc and wash with saturated

    
     (to remove unreacted acid) and brine.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (0-50% EtOAc/Hexanes).
    
    • Yield Expectation: 85–95% as a white/off-white solid.

Part 3: Functionalization Strategies

The primary utility of this scaffold is the C6-Bromine displacement. The presence of the C5-Fluorine exerts an inductive effect that slightly deactivates the C6-position toward oxidative addition compared to a non-fluorinated analog, but it remains highly competent for Palladium-catalyzed reactions.

Critical Consideration: C6 vs. C5 Selectivity

In Pd-catalyzed couplings, the C6-Br bond reacts exclusively over the C5-F bond. The C-F bond strength (~116 kcal/mol) vs. C-Br (~68 kcal/mol) ensures chemoselectivity. However, care must be taken during


 reactions; while C6 is more activated (

to N), the C5-F is also electron-deficient. In practice, Suzuki couplings are performed before any potential nucleophilic attacks that might risk displacing the fluorine.
Case Study: Synthesis of Bcl-2 Inhibitor Analogs

Context: High-affinity Bcl-2 inhibitors often require a heteroaryl tail coupled to a central pyridine core. The patent literature (US20210346405A1) highlights the coupling of 6-bromo-5-fluoropyridine-2-carboxamide with pyrazole boronic acids.

Reaction Workflow (Suzuki-Miyaura Coupling):

G Start 6-Bromo-5-fluoropyridine- 2-carboxamide (Scaffold) Catalyst Pd(dppf)Cl2 K2CO3, Dioxane/H2O Start->Catalyst Boronic Aryl/Heteroaryl Boronic Acid (R-B(OH)2) Boronic->Catalyst Product 6-(Heteroaryl)-5-fluoropyridine- 2-carboxamide (Target) Catalyst->Product Suzuki Coupling 80-100°C, 2-4h

Figure 1: General workflow for C6-functionalization via Suzuki Coupling.

Protocol: C6-Suzuki Coupling
  • Charge: In a microwave vial, combine 6-bromo-5-fluoropyridine-2-carboxamide (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (3.0 equiv).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with

    
     for 5 minutes.
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Heat: Seal and heat to 90°C (oil bath) or 100°C (microwave) for 2 hours.

  • Isolation: Filter through Celite, dilute with EtOAc, and wash with water. Purify via reverse-phase HPLC or silica chromatography.

Part 4: Data Summary of Key Analogs

The following table summarizes known reactivity patterns based on patent literature for this specific scaffold.

Derivative TypeReaction at C6Reaction ConditionsApplicationRef
Bcl-2 Inhibitor Pyrazole coupling

,

, Dioxane/H2O
Oncology (Apoptosis induction)[1]
Kinase Inhibitor Indole coupling

,

, DME/H2O
Kinase selectivity (Hinge binder)[2]
Alkynyl Analog Sonogashira

, CuI, TEA
Linker chemistry[3]

References

  • Bcl-2 inhibitors and their use as pharmaceuticals. US Patent 20210346405A1. (2021). Describes the use of 6-bromo-5-fluoropyridine-2-carboxamide as a key intermediate in the synthesis of Bcl-2 inhibitors.

  • Alkynyl alcohols and methods of use. WO Patent 2015025026A1. (2015). Details the synthesis of pyridine carboxamide derivatives involved in kinase modulation.

  • Preparation method of fluoropyridine compounds. CN Patent 102898358A. (2013). Provides background on the halogenation patterns of aminopyridines and picolines.

Sources

Protocols & Analytical Methods

Method

Application Note: 6-Bromo-5-fluoropyridine-2-carboxamide in Kinase Inhibitor Design

The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It synthesizes specific reactivity data, structural biology insights, and practical synthetic workflows...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It synthesizes specific reactivity data, structural biology insights, and practical synthetic workflows for 6-Bromo-5-fluoropyridine-2-carboxamide .

Abstract & Strategic Utility

6-Bromo-5-fluoropyridine-2-carboxamide represents a "privileged scaffold" for Type I and Type I½ kinase inhibitors. Its utility is derived from three synergistic structural features that address common failure modes in early-stage drug discovery:

  • The Hinge-Binding Motif (C2-Amide + Pyridine N): The pyridine nitrogen and the exocyclic amide form a planar, bidentate hydrogen-bonding donor-acceptor (D-A) system. This mimics the adenine ring of ATP, allowing high-affinity anchoring to the kinase hinge region (typically the backbone carbonyl and NH of residues like Valine, Alanine, or Methionine).

  • The "Fluorine Effect" (C5-F): Substitution at the C5 position blocks a primary metabolic soft spot (cytochrome P450 oxidation), significantly improving metabolic stability compared to the non-fluorinated analog. Additionally, the electronegative fluorine modulates the pKa of the pyridine nitrogen, fine-tuning solubility and permeability without sacrificing H-bond acceptor capability.

  • The Synthetic Handle (C6-Br): The bromine atom at the C6 position is electronically activated by the adjacent pyridine nitrogen, making it an exceptional candidate for highly chemoselective Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitutions (

    
    ). This serves as the "exit vector" to extend the molecule into the solvent-exposed region or the hydrophobic back-pocket of the kinase.
    

Chemical Properties & Handling[1]

  • CAS: (Derivative relevance: 1257294-51-1 for amine precursor)[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 219.01 g/mol

  • Appearance: Off-white to pale yellow solid.

  • Solubility: Soluble in DMSO, DMF, DMAc. Sparingly soluble in DCM.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

Stability Profile
ConditionStability RatingNotes
Solid State HighStable for >12 months if desiccated.
Solution (DMSO) HighStable for >2 weeks at RT.
Acidic Media ModerateAmide hydrolysis possible at pH < 2 at elevated temps.
Basic Media ModerateC5-F is susceptible to

by strong alkoxides at >80°C.
Pd-Catalysis Critical C6-Br is highly reactive; C5-F is generally inert under standard Suzuki conditions.

Structural Biology: The Binding Mode

Understanding the binding topology is prerequisite to library design. The pyridine-2-carboxamide motif typically binds in a monodentate or bidentate fashion depending on the specific kinase hinge architecture.

Interaction Diagram (Hinge Region)

The following diagram illustrates the canonical binding mode where the scaffold anchors to the kinase hinge (e.g., Valine/Methionine backbone).

HingeBinding cluster_hinge Kinase Hinge Region (Backbone) cluster_inhibitor 6-Br-5-F-pyridine-2-carboxamide Residue_CO Backbone C=O (Acceptor) Residue_NH Backbone N-H (Donor) Pyridine_N Pyridine N (Acceptor) Residue_NH->Pyridine_N H-Bond (2.9-3.1 Å) Amide_NH Amide -NH2 (Donor) Amide_NH->Residue_CO H-Bond (2.8-3.0 Å) Bromine C6-Br (Vector to Solvent) Pyridine_N->Bromine Electronic Activation Fluorine C5-F (Metabolic Block)

Caption: Schematic representation of the bidentate H-bond network formed between the scaffold and the kinase hinge region. The C6-Br position directs substituents away from the hinge, ideal for solubilizing groups.

Experimental Protocol: Scaffold Functionalization

Objective: Synthesize a kinase inhibitor library via Suzuki-Miyaura Cross-Coupling at the C6 position. Scope: This protocol is optimized to retain the C5-Fluorine and C2-Carboxamide integrity while coupling aryl/heteroaryl boronic acids at C6.

Materials
  • Substrate: 6-Bromo-5-fluoropyridine-2-carboxamide (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos for sterically hindered partners.
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Charge a microwave vial or round-bottom flask with 6-Bromo-5-fluoropyridine-2-carboxamide (100 mg, 0.46 mmol), Boronic Acid (0.55 mmol), and Base (

      
      , 450 mg).
      
    • Seal the vessel and purge with Argon for 5 minutes. Note: Oxygen exclusion is critical to prevent homocoupling or dehalogenation.

  • Solvent Addition:

    • Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

    • Expert Tip: If solubility is poor, use DMF/Water (9:1), but increase workup rigor to remove DMF.

  • Catalyst Addition:

    • Add

      
       (19 mg, 0.023 mmol) quickly under positive Argon flow.
      
  • Reaction:

    • Thermal: Heat to 90°C for 4–16 hours. Monitor by LC-MS.

    • Microwave (Preferred): Heat to 110°C for 30–60 minutes.

    • Checkpoint: The reaction is complete when the starting material (M+H 219/221) is consumed. If C5-F displacement is observed (rare), lower temperature to 80°C.

  • Workup & Purification:

    • Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry over

      
      , filter, and concentrate.[3][4]
      
    • Purification: Flash Column Chromatography (SiO2).

    • Eluent: 0–10% MeOH in DCM. The amide group makes the product polar; ensure the column is flushed well.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Catalyst deactivationSwitch to XPhos Pd G3 (highly active for heteroaryl bromides).
Protodebromination Hydride source / OverheatingUse anhydrous conditions (dry dioxane/CsF) if water is the culprit.
Hydrolysis of Amide pH too high / Temp too highSwitch base to

; reduce temp to 80°C.

Synthetic Workflow Diagram

This workflow illustrates the conversion of the building block into a lead candidate.

SynthesisWorkflow cluster_conditions Key Reaction Parameters Start Start: 6-Bromo-5-fluoropyridine-2-carboxamide Step1 Step 1: Suzuki Coupling (R-B(OH)2, Pd cat., Base) Start->Step1 C6-Br Activation Intermediate Intermediate: 6-Aryl-5-fluoropyridine-2-carboxamide Step1->Intermediate C-C Bond Formation Note1 Selectivity: Br reacts >> F (Chemoselective) Step1->Note1 Step2 Step 2: Optional Derivatization (e.g., Amide dehydration to Nitrile or N-alkylation) Intermediate->Step2 Core Optimization Final Final Lead: Kinase Inhibitor Candidate Intermediate->Final Direct Use Step2->Final SAR Refinement

Caption: Step-wise transformation of the halogenated scaffold into a functional kinase inhibitor.

QC & Validation Standards

To ensure data integrity in your screening library, establish the following QC criteria for the final compounds:

  • Identity (1H NMR):

    • Diagnostic signal: Amide

      
       protons typically appear as two broad singlets between 
      
      
      
      7.5–8.5 ppm (DMSO-
      
      
      ).
    • Diagnostic signal: Pyridine C3-H (adjacent to Amide) often appears as a doublet or dd (due to F coupling) around

      
       8.0–8.2 ppm.
      
  • Purity (HPLC): >95% at 254 nm.

    • Note: Pyridine carboxamides can chelate metals in HPLC lines; use 0.1% TFA or Formic Acid to suppress peak tailing.

  • Fluorine NMR (19F):

    • Essential to confirm the fluorine atom was not displaced during synthesis. Expect a singlet (or multiplet if coupling) around

      
       -120 to -140 ppm.
      

References

  • HPK1 Inhibitor Discovery

    • Title: Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors.
    • Source: National Institutes of Health (PubMed / PMC).
    • URL:[Link] (Search Term: "Pyridine-2-Carboxamides HPK1")

  • Hinge Binding Mechanisms

    • Title: Fragment Binding to Kinase Hinge: Charge Distribution and Local pKa Shifts.
    • Source: DESY / PubDB.
    • URL:[Link]

  • Synthetic Methodology (Halopyridines)

    • Title: Regioselective synthesis of 6-substituted-2-amino-5-bromo-pyridines and related scaffolds.[5]

    • Source: RSC Advances / PubMed Central.
    • URL:[Link]

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for 6-Bromo-5-fluoropyridine-2-carboxamide before handling. The compound may possess toxicological properties similar to other halogenated pyridines.

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-5-fluoropyridine-2-carboxamide

Introduction: The Strategic Importance of 6-Bromo-5-fluoropyridine-2-carboxamide in Modern Drug Discovery The pyridine scaffold is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs.[1] It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 6-Bromo-5-fluoropyridine-2-carboxamide in Modern Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and other key intermolecular interactions makes it a privileged structure in the design of bioactive molecules. The strategic introduction of fluorine into these scaffolds can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated pyridines particularly valuable building blocks in drug discovery.

6-Bromo-5-fluoropyridine-2-carboxamide has emerged as a highly versatile and sought-after intermediate for the synthesis of complex molecular architectures. This trifunctional building block offers three distinct points for chemical modification: the bromine atom at the 6-position, which is primed for palladium-catalyzed cross-coupling reactions; the fluorine atom at the 5-position, which modulates the electronic properties of the pyridine ring; and the carboxamide group at the 2-position, which can serve as a key interaction point with biological targets or be further functionalized.

Palladium-catalyzed cross-coupling reactions have revolutionized the way medicinal chemists approach the synthesis of complex molecules, offering a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. This guide provides detailed application notes and experimentally grounded protocols for the four most impactful palladium-catalyzed cross-coupling reactions of 6-Bromo-5-fluoropyridine-2-carboxamide: the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to leverage this valuable building block in their synthetic endeavors.

General Experimental Workflow

A standardized workflow is crucial for ensuring reproducibility and success in palladium-catalyzed cross-coupling reactions. The following diagram outlines the key steps, from reaction setup under inert conditions to product purification and analysis.

G cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification reagents Weigh Reagents: - 6-Bromo-5-fluoropyridine-2-carboxamide - Coupling Partner - Palladium Catalyst/Precatalyst - Ligand - Base glassware Oven-Dry and Cool Glassware (Reaction vessel, condenser, etc.) setup Assemble Glassware Under Inert Atmosphere (N2 or Ar) glassware->setup addition Add Reagents and Anhydrous, Degassed Solvent setup->addition heating Heat to Reaction Temperature with Vigorous Stirring addition->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring quench Cool to Room Temperature and Quench Reaction monitoring->quench extraction Aqueous Work-up and Solvent Extraction quench->extraction purification Purify Crude Product (Column Chromatography, Recrystallization) extraction->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of biaryl structures, a common motif in pharmaceuticals. It involves the coupling of an organohalide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

Causality and Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L_n pd2_complex [Ar-Pd(II)L_n-Br] pd0->pd2_complex Ar-Br pd2_transmetal [Ar-Pd(II)L_n-R] pd2_complex->pd2_transmetal R-B(OH)₂ Base pd2_transmetal->pd0 product Ar-R pd2_transmetal->product reductive_elimination_label Reductive Elimination oxidative_addition_label Oxidative Addition transmetalation_label Transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 6-Bromo-5-fluoropyridine-2-carboxamide, forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the bromide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Protocol: Suzuki-Miyaura Coupling of 6-Bromo-5-fluoropyridine-2-carboxamide with Arylboronic Acids

This protocol is adapted from a procedure for a structurally similar substrate and represents a reliable starting point for optimization.

Materials:

  • 6-Bromo-5-fluoropyridine-2-carboxamide

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • Acetonitrile (or 1,4-Dioxane)

  • Water (typically a 4:1 or 5:1 ratio of organic solvent to water)

Procedure:

  • Inert Atmosphere: To an oven-dried reaction vessel, add 6-Bromo-5-fluoropyridine-2-carboxamide, the arylboronic acid, and Pd(PPh₃)₄.

  • Solvent and Base: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. Add the degassed organic solvent, followed by an aqueous solution of sodium carbonate.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-5-fluoropyridine-2-carboxamide.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Bromo-4-fluorophenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Acetonitrile/H₂O851229
2Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O9016Est. 70-90
34-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1008Est. 75-95

*Estimated yields are based on general procedures for similar bromopyridine substrates and serve as a guideline for optimization.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. This reaction allows for the coupling of an aryl halide with a wide variety of primary and secondary amines, a transformation that is often challenging using classical methods.

Causality and Mechanistic Considerations

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often the turnover-limiting step in C-N bond formation.

Buchwald_Hartwig_Cycle pd0 Pd(0)L pd2_complex [Ar-Pd(II)L-Br] pd0->pd2_complex Ar-Br pd2_amido [Ar-Pd(II)L-NR¹R²] pd2_complex->pd2_amido HNR¹R² Base pd2_amido->pd0 product Ar-NR¹R² pd2_amido->product reductive_elimination_label Reductive Elimination oxidative_addition_label Oxidative Addition amine_binding_label Amine Binding & Deprotonation

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

  • Key Step - Reductive Elimination: The strong base (e.g., sodium tert-butoxide) deprotonates the amine-palladium complex to form a palladium-amido species. The bulky ligand promotes the final reductive elimination step to form the C-N bond and regenerate the catalyst.

Protocol: Buchwald-Hartwig Amination of 6-Bromo-5-fluoropyridine-2-carboxamide

This general protocol is based on established methods for the amination of bromopyridines.

Materials:

  • 6-Bromo-5-fluoropyridine-2-carboxamide

  • Amine (primary or secondary, 1.1-1.5 equivalents)

  • Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)) (1-2 mol%)

  • XPhos or SPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equivalents)

  • Anhydrous, degassed Toluene or Dioxane

Procedure:

  • Inert Setup: In a glovebox, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.

  • Reagent Addition: Add 6-Bromo-5-fluoropyridine-2-carboxamide and the anhydrous, degassed solvent. Finally, add the amine coupling partner.

  • Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2) / XPhos (4)NaOtBuToluene11012Est. 80-95
2AnilinePd(OAc)₂ (2) / SPhos (4)Cs₂CO₃Dioxane10018Est. 75-90
3BenzylaminePd₂(dba)₃ (1.5) / RuPhos (3)K₃PO₄t-BuOH10016Est. 70-85

*Estimated yields are based on general procedures for similar bromopyridine substrates and serve as a guideline for optimization.

Sonogashira Coupling: Synthesis of Alkynylpyridines

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne. This reaction typically employs a dual catalytic system of palladium and a copper(I) salt.

Protocol: Sonogashira Coupling of 6-Bromo-5-fluoropyridine-2-carboxamide

This protocol is based on a successful Sonogashira coupling of the closely related 6-bromo-3-fluoro-2-cyanopyridine.

Materials:

  • 6-Bromo-5-fluoropyridine-2-carboxamide

  • Terminal Alkyne (1.2-1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) (2-5 mol%)

  • Copper(I) Iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as base and solvent)

Procedure:

  • Reaction Setup: To a reaction vessel, add 6-Bromo-5-fluoropyridine-2-carboxamide, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon).

  • Reagent Addition: Add the degassed amine solvent (Et₃N or DIPA), followed by the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Heck Reaction: Vinylation of the Pyridine Core

The Mizoroki-Heck reaction enables the formation of C-C bonds by coupling an aryl halide with an alkene. This reaction is particularly useful for synthesizing styrenyl and acrylate derivatives.

Protocol: Heck Reaction of 6-Bromo-5-fluoropyridine-2-carboxamide

This is a general protocol for the Heck reaction with electron-deficient olefins like acrylates.

Materials:

  • 6-Bromo-5-fluoropyridine-2-carboxamide

  • Alkene (e.g., n-butyl acrylate) (1.5 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃) (4-10 mol%)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5-2.0 equivalents)

  • Anhydrous, degassed DMF or Acetonitrile

Procedure:

  • Reaction Setup: In a sealable reaction tube, combine 6-Bromo-5-fluoropyridine-2-carboxamide, Pd(OAc)₂, the phosphine ligand, and the base.

  • Solvent and Alkene Addition: Add the degassed solvent and the alkene.

  • Reaction: Seal the tube and heat the mixture to 100-120 °C with stirring for the indicated time.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Conclusion

6-Bromo-5-fluoropyridine-2-carboxamide is a powerful and versatile building block for the synthesis of complex, functionalized pyridine derivatives. The palladium-catalyzed cross-coupling reactions outlined in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide a robust and reliable synthetic platform for drug discovery and development professionals. The protocols provided herein, grounded in established chemical principles and literature precedents, serve as a strong foundation for the successful application of this key intermediate in the synthesis of novel molecular entities.

References

  • Google Patents. (n.d.). WO2015025026A1 - Alkynyl alcohols and methods of use.
  • Nilson, M. G., et al. (2018). Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles. Angewandte Chemie International Edition, 57(33), 10768-10772. Available at: [Link]

  • ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Retrieved February 3, 2026, from [Link]

  • MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(18), 4267. Available at: [Link]

  • MDPI. (2021). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 11(11), 1361. Available at: [Link]

  • University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes Scaffolds. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (n.d.). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC. Retrieved February 3, 2026, from [Link]

  • PubMed. (2024). Synthetic approaches and application of representative clinically approved fluorine-enriched anti-cancer medications. European Journal of Medicinal Chemistry, 277, 116722. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 6-Bromo-5-fluoropyridine-2-carboxamide

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds in Drug Discovery The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs.[1] The introdu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds in Drug Discovery

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs.[1] The introduction of fluorine atoms into these scaffolds can profoundly enhance their pharmacological properties. Fluorine's unique electronic properties can modulate a molecule's pKa, metabolic stability, and binding affinity to biological targets.[2][3][4] Specifically, the 6-Bromo-5-fluoropyridine-2-carboxamide scaffold is a highly versatile building block for the synthesis of novel fused heterocyclic systems. Its distinct reactivity at the C6-Brorine bond, coupled with the directing and activating effects of the fluorine and carboxamide groups, allows for a range of selective chemical transformations.

This application note provides detailed protocols for the synthesis of two distinct and medicinally relevant heterocyclic cores, pyrazolo[1,5-a]pyridines and[5][6][7]triazolo[4,3-a]pyridines, utilizing 6-Bromo-5-fluoropyridine-2-carboxamide as the common starting material. These protocols are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers in their drug discovery endeavors. Pyrazolopyridines are known to exhibit a wide range of biological activities, including acting as antitubercular agents.[5] Similarly, triazolopyridine derivatives have shown promise as potential c-Met inhibitors for cancer therapy.

Part 1: Synthesis of 7-Fluoro-pyrazolo[1,5-a]pyridine-3-carboxamide

This protocol details a two-step synthesis of the novel 7-fluoro-pyrazolo[1,5-a]pyridine-3-carboxamide. The strategy involves a nucleophilic aromatic substitution of the bromine atom with hydrazine, followed by an intramolecular cyclization.

Causality of Experimental Choices:
  • Step 1: Hydrazinolysis. The bromine atom at the 6-position of the pyridine ring is susceptible to nucleophilic attack by hydrazine. The electron-withdrawing nature of the pyridine nitrogen and the adjacent fluorine atom activates the C6 position for substitution. Ethanol is chosen as a protic solvent to facilitate the reaction and solubilize the starting materials. The reaction is performed at reflux to provide the necessary activation energy for the substitution to proceed at a reasonable rate.

  • Step 2: Intramolecular Cyclization. The resulting 6-(hydrazinyl)-5-fluoropyridine-2-carboxamide intermediate is then cyclized to form the pyrazolo[1,5-a]pyridine ring system. This acid-catalyzed reaction proceeds via an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine moiety onto the carbon of the carboxamide group, followed by dehydration. Acetic acid serves as both the catalyst and a solvent for this transformation.

Experimental Protocol 1: Synthesis of 7-Fluoro-pyrazolo[1,5-a]pyridine-3-carboxamide

Step 1: Synthesis of 6-(Hydrazinyl)-5-fluoropyridine-2-carboxamide

  • To a solution of 6-Bromo-5-fluoropyridine-2-carboxamide (1.0 eq) in ethanol (10 mL/mmol), add hydrazine hydrate (5.0 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-(hydrazinyl)-5-fluoropyridine-2-carboxamide, which can be used in the next step without further purification.

Step 2: Synthesis of 7-Fluoro-pyrazolo[1,5-a]pyridine-3-carboxamide

  • Dissolve the crude 6-(hydrazinyl)-5-fluoropyridine-2-carboxamide (1.0 eq) in glacial acetic acid (5 mL/mmol).

  • Heat the reaction mixture to 100 °C and stir for 2-3 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford the 7-Fluoro-pyrazolo[1,5-a]pyridine-3-carboxamide.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Data Presentation: Reaction Parameters and Expected Outcomes
StepReactantsKey ReagentsSolventTemperatureTime (h)Expected Yield (%)
16-Bromo-5-fluoropyridine-2-carboxamideHydrazine hydrateEthanolReflux4-685-95
26-(Hydrazinyl)-5-fluoropyridine-2-carboxamideGlacial acetic acidAcetic Acid100 °C2-370-80
Workflow Diagram

Synthesis_Workflow_Pyrazolopyridine cluster_start Starting Material cluster_step1 Step 1: Hydrazinolysis cluster_step2 Step 2: Cyclization Start 6-Bromo-5-fluoropyridine-2-carboxamide Reagents1 Hydrazine Hydrate Ethanol, Reflux Start->Reagents1 Reaction Intermediate 6-(Hydrazinyl)-5-fluoropyridine-2-carboxamide Reagents1->Intermediate Formation Reagents2 Glacial Acetic Acid 100 °C Intermediate->Reagents2 Reaction Product 7-Fluoro-pyrazolo[1,5-a]pyridine-3-carboxamide Reagents2->Product Formation

Caption: Synthesis of 7-Fluoro-pyrazolo[1,5-a]pyridine-3-carboxamide.

Part 2: Synthesis of 8-Fluoro-[5][6][7]triazolo[4,3-a]pyridine-6-carboxamide

This protocol outlines the synthesis of the novel 8-fluoro-[5][6][7]triazolo[4,3-a]pyridine-6-carboxamide. The synthetic route involves the initial formation of a hydrazide intermediate, which then undergoes a cyclization reaction with an orthoester.

Causality of Experimental Choices:
  • Step 1: Hydrazide Formation. Similar to the first protocol, the bromine at C6 is displaced by hydrazine hydrate. The reaction conditions are analogous, leveraging the inherent reactivity of the starting material.

  • Step 2: Cyclization with Orthoester. The resulting 6-hydrazinyl-5-fluoropyridine-2-carboxamide is then reacted with triethyl orthoformate. In this reaction, the more nucleophilic terminal nitrogen of the hydrazine attacks the electrophilic carbon of the orthoester. Subsequent elimination of ethanol and intramolecular cyclization onto the pyridine nitrogen, followed by elimination of another molecule of ethanol, leads to the formation of the fused triazole ring. Acetic acid is used as a catalyst to facilitate the reaction.

Experimental Protocol 2: Synthesis of 8-Fluoro-[5][6][7]triazolo[4,3-a]pyridine-6-carboxamide

Step 1: Synthesis of 6-(Hydrazinyl)-5-fluoropyridine-2-carboxamide

This intermediate is synthesized following the same procedure as in Step 1 of Protocol 1.

Step 2: Synthesis of 8-Fluoro-[5][6][7]triazolo[4,3-a]pyridine-6-carboxamide

  • To a suspension of 6-(hydrazinyl)-5-fluoropyridine-2-carboxamide (1.0 eq) in triethyl orthoformate (10 eq), add a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 148 °C) for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the reaction mixture upon cooling. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the 8-Fluoro-[5][6][7]triazolo[4,3-a]pyridine-6-carboxamide.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

Data Presentation: Reaction Parameters and Expected Outcomes
StepReactantsKey ReagentsSolventTemperatureTime (h)Expected Yield (%)
16-Bromo-5-fluoropyridine-2-carboxamideHydrazine hydrateEthanolReflux4-685-95
26-(Hydrazinyl)-5-fluoropyridine-2-carboxamideTriethyl orthoformate, Glacial acetic acidTriethyl orthoformateReflux4-665-75
Workflow Diagram

Synthesis_Workflow_Triazolopyridine cluster_start Starting Material cluster_step1 Step 1: Hydrazide Formation cluster_step2 Step 2: Cyclization Start 6-Bromo-5-fluoropyridine-2-carboxamide Reagents1 Hydrazine Hydrate Ethanol, Reflux Start->Reagents1 Reaction Intermediate 6-(Hydrazinyl)-5-fluoropyridine-2-carboxamide Reagents1->Intermediate Formation Reagents2 Triethyl Orthoformate Acetic Acid, Reflux Intermediate->Reagents2 Reaction Product 8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide Reagents2->Product Formation

Caption: Synthesis of 8-Fluoro-[5][6][7]triazolo[4,3-a]pyridine-6-carboxamide.

Conclusion

The protocols detailed in this application note demonstrate the utility of 6-Bromo-5-fluoropyridine-2-carboxamide as a versatile starting material for the synthesis of novel, fluorinated heterocyclic compounds with high potential for applications in drug discovery. The described methods are robust and provide a clear rationale for the experimental choices, enabling researchers to adapt and expand upon these synthetic strategies for the creation of diverse chemical libraries. The resulting pyrazolo[1,5-a]pyridine and[5][6][7]triazolo[4,3-a]pyridine scaffolds represent privileged structures in medicinal chemistry, and their fluorinated derivatives are of significant interest for the development of new therapeutic agents.

References

  • Wang, F., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(9), 1010-1014. [Link]

  • Ueda, S., & Nagasawa, H. (2009). Copper-Catalyzed Synthesis of 1,2,4-Triazoles via a Sequential N–C and N–N Bond-Forming Strategy. Journal of the American Chemical Society, 131(42), 15080-15081. [Link]

  • Behbehani, H., Ibrahim, H. M., & Makhseed, S. (2010). Synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides as potential non benzodiazepine hypnotics. ARKIVOC, 2010(ii), 267-282. [Link]

  • El-Sayed, N. N. E., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 13(11), 7939-7951. [Link]

  • Reddy, C. R., et al. (2017). Metal-free intramolecular cyclization of propargyl hydrazides leading to pyrazoles. Organic & Biomolecular Chemistry, 15(34), 7168-7175. [Link]

  • Kozik, V., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3329. [Link]

  • Smith, G. F. (2011). Heterocycles in drug discovery. John Wiley & Sons. [Link]

  • Gou, S., et al. (2016). Synthesis and biological evaluation of new[5][6][7]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(14), 3291-3301. [Link]

  • Shakyawar, S. K., et al. (2013). Synthesis of some novel 1,2,4-triazolo [4, 3-a] 2H-pyrano 3,2-e pyridine derivatives. Der Pharma Chemica, 5(6), 118-123. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Synthesis and Biological Evaluation of Novel 6-hydrazinyl-2,4-bismorpholino Pyrimidine and 1,3,5-triazine Derivatives as Potential Antitumor Agents. (2012). Archiv der Pharmazie, 345(11), 883-892. [Link]

  • Reichelt, A., et al. (2010). A Mild Synthesis of[5][6][7]Triazolo[4,3-a]pyridines. Organic Letters, 12(4), 792-795. [Link]

  • Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 246-256. [Link]

  • ChemSynthesis. (n.d.).[5][6][7]triazolo[1,5-a]pyridine-8-carboxamide. [Link]

  • Falsey, J. R., et al. (2008). A Mild Synthesis of[5][6][7]Triazolo[4,3-a]pyridines. The Journal of Organic Chemistry, 73(10), 3872-3877. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATI. (2018). JSS College of Arts, Commerce and Science, Mysore. [Link]

  • Ghashang, M., & Heravi, M. M. (2018). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies, 2(3), 263-273. [Link]

  • Dymińska, L., et al. (2020). A Novel Series of[5][6][7]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules, 25(19), 4524. [Link]

  • Patel, R. V., et al. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 4(11), 4844-4849. [Link]

  • Reddy, T. R., et al. (2019). Rediscovering Bacon's hydrazine/phenylhydrazine mediated cyclization of 2,2′-dicarbonylbi(hetero)aryls: construction of (5-azo)-/indazolo[2,3-a]quinolines. Organic & Biomolecular Chemistry, 17(3), 555-560. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 6-Bromo-5-fluoropyridine-2-carboxamide synthesis

Ticket ID: #PYR-5F6B-AMIDE-OPT Subject: Optimization of Reaction Conditions for 6-Bromo-5-fluoropyridine-2-carboxamide Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-5F6B-AMIDE-OPT Subject: Optimization of Reaction Conditions for 6-Bromo-5-fluoropyridine-2-carboxamide Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Strategy

The Challenge: Synthesizing 6-Bromo-5-fluoropyridine-2-carboxamide requires navigating a "selectivity minefield." You are attempting to perform a nucleophilic attack on the C2-carbonyl (amidation) while avoiding Nucleophilic Aromatic Substitution (


) at the highly activated C6-position (Bromine displacement) or the C5-position (Fluorine displacement).

The Solution: The most robust route is the Aminolysis of Methyl 6-bromo-5-fluoropyridine-2-carboxylate . Success depends entirely on Kinetic Control . You must exploit the rate difference between carbonyl addition (fast, low activation energy) and ring substitution (slower, higher activation energy).

Critical Parameter:

  • Solvent Choice: Methanol (Protic)

    
    Essential for suppressing 
    
    
    
    .
  • Temperature:

    
    .
    

Primary Protocol: Ester Aminolysis

This protocol is designed to maximize the conversion of the methyl ester to the primary amide while maintaining the integrity of the halogen substituents.

Reagents & Materials
  • Substrate: Methyl 6-bromo-5-fluoropyridine-2-carboxylate [CAS: 1210419-26-3].[1]

  • Reagent: 7N Ammonia in Methanol (Commercial solution).

  • Solvent: Anhydrous Methanol (Grade: HPLC or better).

  • Quench: 1.0 M HCl or Citric Acid (aq).

Step-by-Step Workflow
  • Preparation (

    
    ): 
    
    • Charge the reaction vessel with Methyl 6-bromo-5-fluoropyridine-2-carboxylate (1.0 equiv).

    • Dissolve in Anhydrous Methanol (

      
      , i.e., 10 mL per 1 g substrate).
      
    • Technical Note: Do not use THF or DMF. Polar aprotic solvents strip the solvation shell from ammonia, increasing its "hardness" and nucleophilicity, which promotes unwanted

      
       at the C6-Bromine position [1].
      
  • Addition (

    
    ): 
    
    • Cool the solution to

      
        (Ice/Water bath).
      
    • Add 7N

      
       in MeOH  (5.0 - 10.0 equiv) dropwise.
      
    • Why Excess? Ammonia is volatile; excess ensures driving the equilibrium without requiring heat.

  • Reaction (

    
    ): 
    
    • Allow the mixture to stir at

      
        for 2 hours.
      
    • Monitor by HPLC/UPLC.

    • Stop Criteria:

      
       starting ester remaining.
      
    • Warning: Do not let the reaction warm to room temperature unless conversion is stalled (

      
      ). Heat promotes C6-Br displacement.
      
  • Workup:

    • Concentrate the mixture in vacuo at

      
       to remove excess 
      
      
      
      and MeOH.
    • Triturate the residue with cold water or diethyl ether to precipitate the product.

    • Filter and dry.[2][3]

Data Table: Optimization Parameters
ParameterRecommendedDangerous/AvoidReason
Solvent Methanol (MeOH) THF, DMF, DMSOProtic solvents solvate

, reducing

rates. Aprotic solvents accelerate halogen displacement.
Reagent

/ MeOH (Anhydrous)
Aqueous

Water competes as a nucleophile, leading to hydrolysis (Carboxylic Acid impurity).
Temp


Higher temps overcome the activation energy barrier for C6-Br displacement.
Stoichiometry 5-10 equiv

equiv
High concentration drives amidation kinetics over side reactions.

Troubleshooting Guide (FAQ)

Q1: I see a significant impurity at RRT 0.85 (M-H = 232). What is it?

Diagnosis: This is likely 6-amino-5-fluoropyridine-2-carboxamide . Cause:


 reaction where Ammonia displaced the Bromine at the C6 position.
Fix: 
  • Check Temperature: Ensure the reaction never exceeded

    
    .
    
  • Check Solvent: If you used THF, switch to Methanol immediately.

  • Mechanism: The C6 position is ortho to the pyridine nitrogen, making it highly electrophilic. The C2-carbonyl further pulls electron density, activating C6. Keeping the energy low (low temp) favors the lower-barrier carbonyl attack (amidation).

Q2: The reaction is stalling at 80% conversion. Should I heat it?

Diagnosis: Thermodynamic stall. Fix: DO NOT HEAT. Heating will almost certainly trigger the C6-Br displacement.

  • Action: Add another 5 equiv of

    
     and stir longer at 
    
    
    
    to RT.
  • Alternative: If the ester is stubborn, consider converting the ester to the acid chloride first (using oxalyl chloride/DMF cat. in DCM), then reacting with aqueous ammonia at

    
    . The acid chloride is far more reactive than the ester, allowing amidation at temperatures too low for 
    
    
    
    .
Q3: I isolated the product, but it contains 10% Carboxylic Acid. Why?

Diagnosis: Hydrolysis. Cause: Water entry into the system.[4]

  • Did you use Aqueous Ammonia (

    
    )?
    
  • Was the Methanol "wet"? Fix: Use anhydrous

    
     in MeOH. If you must use aqueous ammonia, use a biphasic system (DCM/Water) with a phase transfer catalyst, but this is riskier for this specific substrate.
    

Visualizing the Chemistry

Pathway Analysis & Logic Flow

ReactionPathways cluster_conditions Selectivity Drivers Start Methyl 6-bromo-5-fluoro pyridine-2-carboxylate Target TARGET: 6-Bromo-5-fluoro pyridine-2-carboxamide Start->Target NH3/MeOH, 0°C (Kinetic Control) Impurity1 IMPURITY A (SnAr): 6-Amino-5-fluoro pyridine-2-carboxamide Start->Impurity1 High Temp (>25°C) or Aprotic Solvent (THF) Impurity2 IMPURITY B (Hydrolysis): 6-Bromo-5-fluoro pyridine-2-carboxylic acid Start->Impurity2 Water present (Aq. NH3) Note1 C6-Br is highly activated (Ortho to N) Note2 Amidation Ea < SnAr Ea

Figure 1: Reaction pathway analysis showing the competition between the desired amidation (Green) and the primary side reactions (Red/Yellow).

References & Grounding

  • Solvent Effects in SnAr: Stroup, B. W., et al. (2007). Chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine. The authors demonstrate that changing solvents from THF to MeOH suppresses fluoride/halide substitution in similar pyridine systems, favoring amidation.

    • Source:

  • Precursor Synthesis: Synthesis of methyl 6-bromo-5-fluoro-pyridinecarboxylate. Standard Fischer esterification protocols (

    
    ) are validated for this specific CAS [1210419-26-3].
    
    • Source:

  • General Pyridine Reactivity: Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Discusses the activation of 2- and 6-positions in pyridines and the use of kinetic control to manage regioselectivity.

    • Source:

Sources

Optimization

Technical Support Center: Column Chromatography Methods for 6-Bromo-5-fluoropyridine-2-carboxamide

Welcome to the technical support guide for the chromatographic purification of 6-Bromo-5-fluoropyridine-2-carboxamide. This resource is designed for researchers, chemists, and drug development professionals who encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic purification of 6-Bromo-5-fluoropyridine-2-carboxamide. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in purifying this and structurally similar polar heterocyclic compounds. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.

Section 1: Understanding the Molecule: Pre-Chromatography Essentials

Success in chromatography begins with a thorough understanding of the analyte's properties. 6-Bromo-5-fluoropyridine-2-carboxamide is a moderately polar molecule with distinct chemical characteristics that directly influence its behavior on a chromatographic column.

FAQ: Compound Properties

Q: What are the key chemical properties of 6-Bromo-5-fluoropyridine-2-carboxamide that affect its chromatographic behavior?

A: Three primary features of the molecule are critical to consider:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is basic (a Lewis base) and can readily form hydrogen bonds. This basicity is the most common source of purification challenges, as it leads to strong interactions with the stationary phase.[1]

  • The Carboxamide Group (-CONH₂): This functional group is highly polar and is a strong hydrogen bond donor and acceptor. It significantly increases the overall polarity of the molecule, influencing its solubility and retention.

  • Halogen Substituents (Br, F): The bromo and fluoro groups are electron-withdrawing and contribute to the molecule's overall polarity and reactivity.

These features combined make the compound polar and prone to strong interactions with polar stationary phases like silica gel.

PropertyImplication for Chromatography
Molecular Formula C₆H₄BrFN₂O
Molecular Weight 219.01 g/mol
Appearance Likely a solid at room temperature.[2]
Solubility Expected to have low solubility in water but good solubility in polar organic solvents like ethyl acetate, dichloromethane (DCM), and methanol.[3]
Chemical Stability Generally stable, but can be sensitive to the acidic nature of standard silica gel.[3][4] The pyridine nitrogen can interact strongly with acidic surfaces.[1]

Q: How should I choose a solvent to dissolve my crude sample for column loading?

A: The choice of loading solvent is critical for achieving sharp bands and good separation. The ideal solvent should meet two criteria:

  • It must fully dissolve your crude sample.

  • It should be as non-polar as possible.

Loading the sample in a highly polar solvent (like pure methanol) that is much "stronger" than your mobile phase will cause the compound to travel down the column with the solvent front before it has a chance to bind to the stationary phase, leading to poor separation.[4]

Recommended Practice: Dissolve the crude material in a minimal amount of a moderately polar solvent like dichloromethane (DCM) or ethyl acetate. If solubility is an issue, you can add a small amount of methanol, but keep it to a minimum. Alternatively, for "dry loading," dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting dry powder to the top of the column bed.

Section 2: Selecting the Right Chromatographic Method

The choice of chromatography mode is the most important decision you will make. For a polar compound like 6-Bromo-5-fluoropyridine-2-carboxamide, several options are viable, each with its own advantages.

MethodSelection start Start: Purify 6-Bromo-5-fluoropyridine-2-carboxamide is_polar Is the compound polar with a basic nitrogen? start->is_polar np_choice Normal-Phase (NP) (Silica Gel) is_polar->np_choice Yes (Most common starting point) rp_choice Reversed-Phase (RP) (C18) is_polar->rp_choice Yes (If NP fails or for non-polar impurities) hilic_choice HILIC is_polar->hilic_choice Yes (Excellent alternative) np_pros Pros: Cost-effective, good for moderately polar compounds. Cons: Potential for peak tailing. np_choice->np_pros rp_pros Pros: Good for less polar impurities, highly reproducible. Cons: Compound may elute too quickly. rp_choice->rp_pros hilic_pros Pros: Excellent retention for polar compounds, MS-friendly. Cons: Requires careful equilibration. hilic_choice->hilic_pros

Caption: Method selection flowchart.
FAQs: Chromatography Modes

Q: When should I choose Normal-Phase (NP) Chromatography?

A: Normal-phase chromatography, typically using silica gel as the stationary phase and non-polar organic solvents as the mobile phase, is the most common and cost-effective method for this type of compound.[5] It is an excellent starting point, especially if your impurities have different polarities. The primary challenge you will face is mitigating the interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface, which causes peak tailing.[1]

Q: When is Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) a better option?

A:

  • Reversed-Phase (RP) is the workhorse of HPLC but less common for flash chromatography of polar compounds.[6] It uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like water/acetonitrile).[7] You should consider RP if your compound has sufficient hydrophobicity to be retained or if you are trying to separate it from very non-polar impurities. For 6-Bromo-5-fluoropyridine-2-carboxamide, retention might be weak, causing it to elute very early.[8]

  • HILIC is an outstanding technique for separating polar compounds that are poorly retained by RP.[9][10] It uses a polar stationary phase (like silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent, with a small amount of aqueous buffer.[11][12] HILIC provides an alternative selectivity and can resolve impurities that are difficult to separate by normal-phase chromatography.[8][13]

Section 3: Experimental Protocol: Normal-Phase Flash Chromatography

This protocol provides a robust starting point for the purification of 6-Bromo-5-fluoropyridine-2-carboxamide.

Step 1: Thin-Layer Chromatography (TLC) Analysis

  • Objective: To determine the optimal solvent system for separation.

  • Procedure:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. Good starting systems include mixtures of a less polar solvent (Hexanes, Heptane, or Dichloromethane) and a more polar solvent (Ethyl Acetate or Methanol).

    • Visualize the spots using a UV lamp (254 nm).

  • Goal: Find a solvent system that gives your target compound an Rf value of approximately 0.2-0.35.[14] This ensures the compound will not elute too quickly or remain stuck on the column.

TLC Result (Rf of Target Compound)Action for Column Chromatography
> 0.5 Mobile phase is too polar. Decrease the percentage of the polar solvent (e.g., from 10% EtOAc in Hexane to 5%).
0.2 - 0.35 Optimal. Use this solvent system as your starting mobile phase.
< 0.1 Mobile phase is not polar enough. Increase the percentage of the polar solvent (e.g., from 5% MeOH in DCM to 10%).

Step 2: Column Packing

  • Select an appropriately sized glass or pre-packed column based on your sample quantity.

  • Prepare a slurry of silica gel in your initial, non-polar mobile phase (e.g., Hexane/Ethyl Acetate 9:1).

  • Pour the slurry into the column and use gentle pressure or tapping to create a uniform, packed bed.

  • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Equilibrate the column by running 2-3 column volumes of the mobile phase through it until the bed is stable.[14]

Step 3: Sample Loading

  • Dissolve your crude product in the minimum amount of a solvent that is less polar than your mobile phase (e.g., DCM).

  • Carefully apply the sample solution to the top of the column bed using a pipette.

  • Allow the sample to fully absorb into the silica bed.

  • Gently add your mobile phase to the top of the column.

Step 4: Elution and Fraction Collection

  • Begin eluting the column with your starting mobile phase.

  • Collect fractions in test tubes or vials.

  • Monitor the separation by collecting small spots from the fractions and running TLC plates.

  • If your compound is slow to elute, you can gradually increase the polarity of the mobile phase (gradient elution). For example, move from 10% EtOAc in Hexanes to 20%, then 30%, and so on.[4]

Step 5: Analysis and Product Isolation

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to yield your purified 6-Bromo-5-fluoropyridine-2-carboxamide.

Section 4: Troubleshooting Guide

Even with a well-planned experiment, issues can arise. This section addresses the most common problems encountered when purifying pyridine derivatives.

Troubleshooting problem Problem: Severe Peak Tailing cause Primary Cause: Basic pyridine nitrogen interacting with acidic silanol groups (Si-OH) on silica surface. problem->cause solution1 Solution 1: Add Basic Modifier (e.g., 0.1-1% Triethylamine) to mobile phase. cause->solution1 solution2 Solution 2: Use an Alternative Stationary Phase (e.g., Alumina, Florisil). cause->solution2 solution3 Solution 3: Deactivate Silica Gel by pre-flushing with a TEA-containing solvent. cause->solution3 mechanism Mechanism: TEA is a stronger base and preferentially interacts with silanol sites, 'masking' them from the analyte. solution1->mechanism

Caption: Troubleshooting workflow for peak tailing.

Q: My compound is eluting as a broad, tailing peak. What is happening and how do I fix it?

A: This is the most common issue for basic compounds like pyridines on silica gel and is known as peak tailing.[1]

  • The Cause: The basic nitrogen atom on the pyridine ring engages in a strong, acid-base interaction with acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This creates a secondary, non-linear retention mechanism that causes some of the analyte molecules to lag behind, resulting in a "tail."

  • The Solutions:

    • Add a Basic Modifier: The most effective solution is to add a small amount (0.1 - 1%) of a competing base, like triethylamine (TEA) or pyridine, to your mobile phase.[14] The TEA will preferentially bind to the acidic silanol sites, effectively masking them from your compound and allowing for a much sharper, more symmetrical peak.

    • Use Deactivated Silica: You can deactivate the silica gel before use. This can be done by pre-flushing the packed column with a solvent system containing 1-2% TEA, followed by flushing with your initial mobile phase to remove excess TEA before loading the sample.[14]

    • Switch Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Neutral or basic alumina can be effective alternatives, though their separation characteristics differ from silica.[4]

Q: I can't separate my target compound from a closely-eluting impurity. What are my options?

A: This is a problem of selectivity.

  • The Cause: Your chosen mobile phase is not creating enough of a difference in affinity between your product and the impurity for the stationary phase.

  • The Solutions:

    • Optimize the Mobile Phase: Do not just increase the polarity. Try changing the solvents entirely to introduce different interactions. For example, if you are using Ethyl Acetate/Hexanes, try a system with Dichloromethane/Methanol. DCM/MeOH offers different hydrogen bonding capabilities and may alter the elution order.

    • Fine-Tune Polarity: Make very small, incremental changes to the solvent ratio. Sometimes a change of just 1-2% in the polar component can dramatically improve resolution.

    • Use a Higher-Resolution Column: Employing silica gel with a smaller particle size (finer mesh) will increase the number of theoretical plates in your column, providing higher separation efficiency.[5]

Q: My compound seems to have decomposed or is not coming off the column. How can I get it back?

A: This suggests either irreversible binding or on-column decomposition.

  • The Cause: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.[4] Alternatively, if the compound is extremely polar, it may be so strongly adsorbed that it won't elute with your chosen mobile phase.

  • The Solutions:

    • Test for Stability: Before running a large-scale column, perform a 2D-TLC test.[1][4] Spot your compound on a TLC plate, develop it, dry the plate, rotate it 90 degrees, and develop it again in the same solvent. If the spot remains on the diagonal, it is stable. If new spots appear below the diagonal, it is degrading on the silica.

    • Increase Eluent Strength Drastically: If the compound is just stuck, try flushing the column with a very polar solvent mixture, such as 5-10% methanol in DCM, or even adding a small amount of acetic or formic acid to protonate the pyridine and release it from the silica.

    • Use a Different Stationary Phase: If stability is the issue, avoid silica gel. Use a more inert phase like alumina or consider switching to a reversed-phase or HILIC method.[4]

References
  • Patani, G. A., & LaVoie, E. J. (1996). 6-Bromopyridine-2-carboxamide. Acta Crystallographica Section C: Crystal Structure Communications, 52(1), 180-182. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid. [Link]

  • Phenomenex. HILIC HPLC Column. [Link]

  • Pipzine Chemicals. methyl 6-bromo-5-fluoropyridine-2-carboxylate. [Link]

  • Pipzine Chemicals. 6-Bromo-5-fluoropyridine-2-carboxylic acid. [Link]

  • Google Patents. (CN102898358A) Preparation method of fluoropyridine compounds.
  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

  • Chemsrc. 2-Bromo-5-fluoropyridine | CAS#:144100-07-2. [Link]

  • Chromatography Forum. Method for pyridine amine derivative. [Link]

  • NIScPR Online Publishing. Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. [Link]

  • ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Agilent. Mastering HILIC-Z Separation for Polar Analytes. [Link]

  • Restek. TROUBLESHOOTING GUIDE. [Link]

  • Royal Society of Chemistry. RSC Advances. [Link]

  • Jubilant Ingrevia Limited. 2-Amino-5-bromopyridine Safety Data Sheet. [Link]

  • ResearchGate. (PDF) Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts. [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Tosoh Bioscience. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]

  • Google Patents. (CN111777549A) Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 6-Bromo-5-fluoropyridine-2-carboxamide

Welcome to the technical support center for the synthesis of 6-bromo-5-fluoropyridine-2-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-bromo-5-fluoropyridine-2-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and optimize your yields. The information herein is based on established chemical principles and analysis of synthetic methodologies for related compounds.

Introduction: The Synthetic Challenge

6-Bromo-5-fluoropyridine-2-carboxamide is a key building block in medicinal chemistry. Its synthesis, while achievable, presents several challenges where yield can be compromised. This guide breaks down a common synthetic pathway into its critical stages, offering insights into the causality of experimental choices and providing solutions to common problems.

Overall Synthetic Workflow

A plausible and efficient synthesis of 6-bromo-5-fluoropyridine-2-carboxamide can be envisioned through a multi-step process, typically starting from a readily available precursor like 2-amino-6-bromopyridine. The general strategy involves the sequential introduction of the fluoro and carboxamide functionalities.

Synthetic_Workflow A 2-Amino-6-bromopyridine B Diazotization (Balz-Schiemann Reaction) A->B 1. NaNO2, HBF4 2. Heat C 6-Bromo-2-fluoropyridine B->C D Cyanation (Sandmeyer-type Reaction) C->D CuCN E 6-Bromo-5-fluoropyridine-2-carbonitrile D->E F Partial Hydrolysis E->F H2O, Acid or Base G 6-Bromo-5-fluoropyridine-2-carboxamide F->G

Caption: Proposed synthetic pathway for 6-Bromo-5-fluoropyridine-2-carboxamide.

Part 1: Fluorination via Diazotization (Balz-Schiemann Reaction)

The introduction of the fluorine atom onto the pyridine ring is a critical step, often accomplished via a Balz-Schiemann reaction on 2-amino-6-bromopyridine. This involves the formation of a diazonium salt, which is then thermally decomposed in the presence of a fluoride source.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction temperature so critical during diazotization?

A1: Pyridine diazonium salts are notoriously less stable than their benzene counterparts. The electron-withdrawing nature of the pyridine nitrogen destabilizes the diazonium cation. If the temperature rises above 0-5 °C during the addition of sodium nitrite, the diazonium salt can prematurely decompose, leading to a mixture of byproducts and significantly lower yields of the desired fluorinated product.

Q2: What are the common byproducts in this step, and how can I minimize them?

A2: Common byproducts include phenols (from reaction with water), and coupled azo compounds. To minimize these:

  • Maintain strict temperature control: Use a reliable cooling bath (e.g., ice-salt) to keep the temperature below 5 °C.

  • Slow addition of reagents: Add the sodium nitrite solution dropwise to prevent localized overheating.

  • Use of appropriate acid: Fluoroboric acid (HBF4) is often used as it serves as both the acid and the fluoride source for the subsequent Schiemann reaction.

Q3: My yield of 6-bromo-2-fluoropyridine is consistently low. What should I troubleshoot?

A3: Low yields in this step can be attributed to several factors. The following decision tree can help diagnose the issue:

Troubleshooting_Fluorination Start Low Yield of 6-Bromo-2-fluoropyridine Q1 Was the temperature strictly maintained below 5°C during diazotization? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the diazonium salt isolated before thermal decomposition? A1_Yes->Q2 Sol1 Improve cooling efficiency. Add NaNO2 solution slower. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Ensure the salt is dry. Residual acid can interfere with decomposition. A2_Yes->Sol2 Q3 Was the thermal decomposition carried out in a suitable solvent? A2_No->Q3 A3_No No Q3->A3_No A3_Yes Yes Sol3 Consider thermal decomposition without solvent or in a high-boiling inert solvent (e.g., toluene, xylene). A3_No->Sol3

Caption: Troubleshooting decision tree for the Balz-Schiemann reaction.

Experimental Protocol: Synthesis of 6-Bromo-2-fluoropyridine
  • Diazotization:

    • To a solution of 2-amino-6-bromopyridine (1.0 eq) in 48% fluoroboric acid (3.0 eq), cooled to 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature between 0 and 5 °C.

    • Stir the resulting slurry at this temperature for 30-60 minutes.

  • Isolation of Diazonium Salt:

    • Filter the precipitated diazonium tetrafluoroborate salt and wash with cold diethyl ether.

    • Dry the salt under vacuum.

  • Thermal Decomposition:

    • Heat the dry diazonium salt gently in a flask equipped with a condenser until nitrogen evolution ceases. The product can be distilled directly from the reaction mixture.

    • Alternatively, the decomposition can be carried out in an inert, high-boiling solvent like toluene.

Part 2: Introduction of the Carboxamide Precursor (Cyanation)

A nitrile group at the 2-position serves as an excellent precursor to the desired carboxamide. A Sandmeyer-type reaction is a classic and effective method for this transformation, where the diazonium salt (prepared in situ or from the isolated salt) is reacted with a copper(I) cyanide.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Can I perform the cyanation as a one-pot reaction after the diazotization?

A1: While one-pot procedures are possible, they can be lower yielding for pyridine systems due to the instability of the diazonium salt. Isolating the diazonium tetrafluoroborate salt before reacting it with CuCN often provides better control and higher yields.

Q2: What are the key parameters to control during the Sandmeyer reaction?

A2:

  • Purity of CuCN: Use high-purity copper(I) cyanide. Impurities can lead to side reactions.

  • Neutralization: The reaction mixture should be neutralized after the addition of the diazonium salt to the CuCN solution. This is often done with sodium bicarbonate.

  • Temperature: The reaction is typically run at or slightly above room temperature. Excessive heat can lead to decomposition and byproduct formation.

Q3: I am observing a significant amount of the starting 6-bromo-2-fluoropyridine in my final product. What could be the cause?

A3: This indicates an incomplete reaction. Consider the following:

  • Insufficient CuCN: Ensure you are using at least a stoichiometric amount of CuCN relative to the diazonium salt.

  • Reaction Time: The reaction may require several hours to go to completion. Monitor the reaction by TLC or GC-MS.

  • Mixing: Ensure vigorous stirring to maintain a homogenous mixture, especially if the diazonium salt is added as a solid.

Comparative Table of Cyanation Conditions
ParameterCondition ACondition BRationale
Reagent CuCN/KCNCuCNA solution of CuCN in KCN can be more reactive but introduces additional salts that need to be removed.
Solvent WaterDMF/TolueneAqueous systems are common, but organic solvents can sometimes improve solubility and yield.[4]
Temperature 25-40 °C50-70 °CHigher temperatures may be needed for less reactive substrates but increase the risk of side reactions.

Part 3: Partial Hydrolysis of Nitrile to Amide

The final step is the conversion of the 2-cyano group to a 2-carboxamide. This is a partial hydrolysis, and controlling the reaction conditions is paramount to prevent over-hydrolysis to the carboxylic acid.

Frequently Asked questions (FAQs)

Q1: Should I use acidic or basic conditions for the hydrolysis?

A1: Both acidic and basic conditions can effect the hydrolysis.

  • Acidic Hydrolysis (e.g., concentrated H2SO4): This is often effective but can be difficult to control, sometimes leading to the carboxylic acid.

  • Basic Hydrolysis (e.g., NaOH with H2O2): The Radziszewski reaction, using hydrogen peroxide in a basic medium, is often a milder and more selective method for converting nitriles to primary amides.

Q2: My main product is 6-bromo-5-fluoropyridine-2-carboxylic acid. How can I prevent this?

A2: The formation of the carboxylic acid is due to over-hydrolysis. To prevent this:

  • Lower the temperature: Perform the reaction at a lower temperature to slow down the rate of the second hydrolysis step (amide to carboxylic acid).

  • Reduce reaction time: Monitor the reaction closely and quench it as soon as the starting nitrile is consumed.

  • Use a milder reagent: Consider using a milder method such as the Radziszewski reaction.

Q3: How can I purify the final product from unreacted nitrile and the carboxylic acid byproduct?

A3:

  • Extraction: The carboxylic acid can be removed by washing the organic solution of the product with a mild aqueous base (e.g., sodium bicarbonate solution). The amide and unreacted nitrile will remain in the organic layer.

  • Crystallization: The desired carboxamide is often a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[5]

  • Chromatography: If separation by extraction and crystallization is difficult, column chromatography can be employed.

Experimental Protocol: Partial Hydrolysis of 6-Bromo-5-fluoropyridine-2-carbonitrile
  • Setup: In a round-bottom flask, dissolve 6-bromo-5-fluoropyridine-2-carbonitrile (1.0 eq) in a suitable solvent like DMSO or ethanol.

  • Reagent Addition: Cool the solution in an ice bath. Add a pre-cooled mixture of aqueous sodium hydroxide (2.0 eq) and 30% hydrogen peroxide (3.0 eq) dropwise.

  • Reaction: Allow the reaction to stir at a low temperature (e.g., 0-10 °C) and monitor its progress by TLC.

  • Workup: Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) to destroy excess peroxide.

  • Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Alternative Route: Amide Formation from Carboxylic Acid

If the hydrolysis of the nitrile consistently leads to the carboxylic acid, an alternative is to embrace this and then convert the carboxylic acid to the amide.

Alternative_Route A 6-Bromo-5-fluoropyridine-2-carboxylic acid B Activation A->B SOCl2 or EDC/HOBt C Acid Chloride / Active Ester B->C D Amination C->D NH3 or (NH4)2CO3 E 6-Bromo-5-fluoropyridine-2-carboxamide D->E

Caption: Alternative route via the carboxylic acid intermediate.

This two-step process (activation and amination) is generally high-yielding and avoids the selectivity issues of partial nitrile hydrolysis.[6][7] Boric acid has also been reported as a catalyst for direct amidation from carboxylic acids and amines.[8]

References

  • Synthesis of 2-amino-6-bromopyridine. (n.d.). Dissertation. Retrieved February 3, 2026, from [Link]

  • Preparation method of amino pyridine bromide compound. (2010). Google Patents.
  • Preparation method of fluoropyridine compounds. (2013). Google Patents.
  • Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. (2005). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Method for synthesizing 2-amino-6-bromopyridine. (2023). Google Patents.
  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube. Retrieved February 3, 2026, from [Link]

  • Singh, K., et al. (2011). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Retrieved February 3, 2026, from [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Retrieved February 3, 2026, from [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Khan Academy. Retrieved February 3, 2026, from [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved February 3, 2026, from [Link]

  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. (2015). Der Pharma Chemica. Retrieved February 3, 2026, from [Link]

  • Kaur, N. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Retrieved February 3, 2026, from [Link]

  • Adeel, M., et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. PMC - NIH. Retrieved February 3, 2026, from [Link]

  • Starkey, T. G., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. UCL Discovery. Retrieved February 3, 2026, from [Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses Procedure. Retrieved February 3, 2026, from [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • Sandmeyer reaction. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

Sources

Optimization

Technical Support Center: 6-Bromo-5-fluoropyridine-2-carboxamide

Introduction 6-Bromo-5-fluoropyridine-2-carboxamide (CAS: N/A for specific isomer, generic analog ref: 1452-77-3) is a highly functionalized pyridine scaffold used primarily as an intermediate in the synthesis of kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Bromo-5-fluoropyridine-2-carboxamide (CAS: N/A for specific isomer, generic analog ref: 1452-77-3) is a highly functionalized pyridine scaffold used primarily as an intermediate in the synthesis of kinase inhibitors and complex heterocycles.[1][2][3] Its reactivity is defined by the competition between two electrophilic sites (C6-Br and C5-F) and the coordination potential of the C2-carboxamide group.[1]

This guide addresses the three most common technical hurdles reported by researchers: Regioselectivity failures in


 , Catalyst poisoning in Cross-Couplings , and Hydrolytic Instability .

Part 1: Reactivity & Regioselectivity Map

Before troubleshooting, understand the electronic landscape of the molecule.[4] The competition between the C6-Bromine and C5-Fluorine is dictated by the activating groups (Pyridine N vs. Carboxamide).[1]

ReactivityMap Molecule 6-Bromo-5-fluoro pyridine-2-carboxamide C6_Br Site A: C6-Bromine (Primary Electrophile) Molecule->C6_Br Activated by Ring N (Ortho) Preferred for Pd-Coupling C5_F Site B: C5-Fluorine (Secondary Electrophile) Molecule->C5_F Activated by Amide (Para) Risk of SNAr with Hard Nu- C2_Amide Site C: C2-Amide (Ligand/Hydrolysis) Molecule->C2_Amide Catalyst Poisoning Hydrolysis to Acid Prod_A C6-Substituted Product (Major Pathway) C6_Br->Prod_A Prod_B C5-Substituted Impurity (Regio-isomer) C5_F->Prod_B Prod_C Picolinic Acid / Nitrile (Degradation) C2_Amide->Prod_C

Figure 1: Reactivity profile showing the competition between the C6 and C5 positions and the interfering role of the amide group.

Part 2: Troubleshooting Guides (Q&A)

Module A: Nucleophilic Aromatic Substitution ( )

Q1: I am trying to displace the Bromine at C6 with an amine, but I am seeing significant amounts of a side product. Is the Fluorine reacting?

Diagnosis: Yes, Regioselectivity Mismatch.[2] While the C6 position is activated by the pyridine nitrogen (ortho-effect), the C5-Fluorine is activated by the C2-Carboxamide (para-effect).[2] Additionally, Fluorine is a superior leaving group to Bromine in


 reactions due to the high stability of the Meisenheimer intermediate [1].

Corrective Protocol:

  • Temperature Control: Lower the reaction temperature. C6-Br displacement often proceeds at lower energy barriers due to the strong inductive effect of the ring nitrogen. C5-F displacement typically requires higher thermal energy.[1][2]

  • Solvent Selection: Switch to a less polar aprotic solvent (e.g., THF instead of DMF/DMSO) if solubility permits.[2] High polarity solvents stabilize the transition state for the F-displacement more effectively.

  • Nucleophile Hardness: "Hard" nucleophiles (alkoxides, small primary amines) are more likely to attack the C5-F (charge-controlled).[1][2] "Soft" nucleophiles (thiols, anilines) prefer the C6-Br (orbital-controlled).[1][2]

Q2: Can I selectively displace the C5-Fluorine while keeping the C6-Bromine intact?

Diagnosis: Difficult, but possible with specific activation.[2] The C6-Br is inherently more reactive towards metal insertion, but C5-F can be targeted by exploiting the para-relationship to the amide.[1]

Protocol:

  • Use a hard nucleophile (e.g., NaOMe or a lithium amide) at low temperature (-78°C to 0°C).[1][2]

  • Mechanism: The nucleophile attacks C5, stabilized by the electron-withdrawing nature of the para-amide. The C6-Br is less susceptible to hard nucleophiles but very susceptible to soft nucleophiles or radical mechanisms [2].[1]

Module B: Palladium-Catalyzed Cross-Coupling

Q3: My Suzuki coupling at the C6-Br position has stalled at 20% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: Catalyst Poisoning (The "Amide Effect").[2] The primary amide (


) and the pyridine nitrogen can form a stable chelate with the Pd(II) species, effectively removing the active catalyst from the cycle [3].

Troubleshooting Workflow:

CouplingFix Start Problem: Low Yield in Suzuki/Buchwald Check1 Is the Amide Protected? Start->Check1 Sol1 Protect Amide (e.g., Dimethoxybenzyl) Check1->Sol1 No Check2 Ligand Selection Check1->Check2 Yes/Cannot Protect Sol2 Use Bulky Biaryl Ligands (XPhos, RuPhos, BrettPhos) Check2->Sol2 Standard Ligands Failed Sol3 Use Pre-formed Catalyst (Pd(dppf)Cl2 -> Pd-G3/G4 precatalysts) Check2->Sol3 Pd(0) Sources Failed

Figure 2: Decision tree for overcoming catalyst poisoning in carboxamide-pyridines.

Recommended Conditions:

  • Catalyst: Switch to Pd-G3 or G4 precatalysts (e.g., XPhos Pd G3).[1][2] These bulky ligands prevent the amide from coordinating to the metal center.

  • Base: Use weak bases like

    
     or 
    
    
    
    rather than strong alkoxides, which can promote side reactions with the amide.
Module C: Stability & Handling

Q4: My compound turned from a white solid to a yellow gum after storage. What happened?

Diagnosis: Hydrolysis or Dehydration.[1][2] Pyridine-2-carboxamides are susceptible to hydrolysis to the corresponding picolinic acid derivative (especially in the presence of moisture/acid) or dehydration to the nitrile if exposed to drying agents or heat [4].

Storage Protocol:

  • Atmosphere: Store under Argon/Nitrogen.

  • Temperature: Keep at -20°C or 2-8°C.

  • Avoid: Do not store in protic solvents (MeOH/Water) for extended periods, especially if the pH is not neutral.

Q5: During workup with acid, I lost my product. Diagnosis: Acid-mediated hydrolysis. The electron-deficient nature of the ring makes the amide bond more labile. Solution: Quench reactions with saturated


 (mildly acidic) or phosphate buffer (pH 7) rather than strong HCl.

Part 3: Quantitative Data Summary

Reaction TypeTarget PositionMajor Side ReactionMitigation Strategy

(Amines)
C6-BrAttack at C5-FLow Temp (<0°C), Non-polar solvent.[1][2]

(Alkoxides)
C6-BrAttack at C5-F (High Risk)Use bulky alkoxides; control stoichiometry strictly.[1][2]
Suzuki Coupling C6-BrCatalyst DeactivationUse XPhos/RuPhos Pd G3; avoid monodentate phosphines.[1][2]
Acid Workup N/AHydrolysis to AcidMaintain pH 4-9; avoid heating in aqueous media.[1][2]

References

  • BenchChem. (2025).[1][2][5] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Retrieved from [2]

  • Stroup, B. W., et al. (2007).[2][6][7] Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine.[1][2][6][7] Organic Letters, 9(10), 2039-2042.[1][2][6][7] [2][6][7]

  • Hagelin, H., et al. (2000).[2] Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.[8][9] Journal of Molecular Catalysis A: Chemical.[2]

  • GuideChem. (2025).[1][2] Pyridine-2-carboxamide Properties and Stability Data.[1][2] Retrieved from [2]

Sources

Troubleshooting

Technical Support Center: Strategies for Palladium Catalyst Removal from 6-Bromo-5-fluoropyridine-2-carboxamide Reactions

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of residual palladium catalysts from reactions involving 6-Bromo-5-fluoropyridine-2-carboxamide and related nitrogen-containing heterocycles. Our focus is on providing practical, field-proven insights to ensure the purity of your compounds and the integrity of your downstream applications.

The Challenge with Pyridine-Containing Scaffolds

The primary difficulty in removing palladium from reactions involving pyridine derivatives like 6-Bromo-5-fluoropyridine-2-carboxamide stems from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can strongly coordinate with the palladium catalyst, forming stable complexes that are challenging to remove using standard purification methods.[1] This strong binding, or chelation, can keep the palladium species solubilized in the organic phase, complicating its separation from the desired product.[1]

Regulatory Landscape: Why Palladium Removal is Critical

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for elemental impurities in active pharmaceutical ingredients (APIs).[2] For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which can translate to a concentration limit as low as 10 parts per million (ppm) for a drug product with a daily dose of 10 g.[2][3] Adhering to these limits is a critical aspect of drug development and manufacturing.[2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the palladium removal process in a practical question-and-answer format.

Issue 1: High Levels of Residual Palladium After Initial Purification (e.g., Filtration or Aqueous Wash)

Question: I've performed a Suzuki-Miyaura coupling to synthesize a derivative of 6-Bromo-5-fluoropyridine-2-carboxamide. After an aqueous workup and filtration through Celite, my ICP-MS analysis still shows several hundred ppm of palladium. What's going on, and what should I do next?

Answer: This is a common scenario. The high residual palladium levels are likely due to the formation of soluble palladium complexes with your pyridine-containing product. Simple filtration is generally only effective for removing heterogeneous catalysts (like Pd/C) or palladium that has precipitated as palladium black.[1] Soluble palladium species will pass through the filter.

Recommended Solutions:

  • Implement a Scavenging Protocol: The most effective next step is to use a palladium scavenger. These are solid-supported reagents with functional groups that have a high affinity for palladium.[1] For nitrogen-containing compounds, thiol-based scavengers are often a good starting point.

  • Activated Carbon Treatment: Activated carbon is a cost-effective alternative for adsorbing residual palladium.[1][4] However, it can be less selective and may lead to some product loss.[1]

  • Re-evaluate Your Filtration Technique: If you suspect the presence of colloidal palladium, improving your filtration method may help. Ensure you are using a sufficiently thick Celite pad (1-2 cm) and consider pre-wetting it with the solvent.[5]

Issue 2: Low Yield After Using a Palladium Scavenger

Question: I used a silica-based thiol scavenger to remove palladium, and while the palladium levels are now acceptable, my product yield has dropped significantly. What could be the cause?

Answer: Significant product loss during scavenging can be attributed to the non-specific binding of your product to the scavenger material. The amide functionality and the pyridine nitrogen in your 6-Bromo-5-fluoropyridine-2-carboxamide derivative can interact with the solid support of the scavenger.

Recommended Solutions:

  • Optimize Scavenger Loading: Reduce the amount of scavenger to the minimum required for effective palladium removal. A screening experiment with varying equivalents of scavenger can identify the optimal loading.[1]

  • Screen Different Scavengers: Not all scavengers are created equal. Some may have a lower affinity for your product. Consider screening a panel of scavengers with different functional groups (e.g., thiol, amine, triazinethiol) and backbones (silica, polystyrene).[1]

  • Adjust Solvent and Temperature: The choice of solvent can influence the binding of your product to the scavenger.[1] Additionally, performing the scavenging at a slightly elevated temperature may reduce non-specific binding, but this should be balanced against the potential for product degradation.

  • Consider Alternative Purification: If product loss remains high, crystallization may be a more suitable method for your specific compound.[1]

Issue 3: Inconsistent Palladium Removal Results Between Batches

Question: I have a palladium removal protocol that worked well for my initial small-scale reactions, but now on a larger scale, the results are inconsistent. Sometimes the palladium is below 10 ppm, and other times it's over 100 ppm. What could be causing this variability?

Answer: Inconsistent results often point to variability in the form of the palladium species in your crude reaction mixture or inconsistent application of the removal protocol.[1] The oxidation state of the palladium (Pd(0) vs. Pd(II)) and the nature of its ligands can change from batch to batch depending on reaction conditions.[6]

Recommended Solutions:

  • Standardize Reaction Workup: Ensure that the workup procedure before scavenging is consistent for every batch. This includes factors like exposure to air, which can oxidize Pd(0) to Pd(II).

  • Optimize Scavenging Time and Temperature: Ensure the scavenging step is performed for a consistent and sufficient amount of time with controlled temperature.

  • Consider a Scavenger with Broad Specificity: Some scavengers are more effective for a wider range of palladium species. For example, trimercaptotriazine (TMT)-based scavengers have shown high efficacy.[7]

  • Implement a Two-Step Removal Process: A combination of methods can often provide more robust and consistent results. For example, an initial treatment with activated carbon followed by a more selective scavenger can be highly effective.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts from reactions involving pyridine-containing compounds?

A1: The most common and effective methods include:

  • Adsorption: Using solid-supported materials like activated carbon or specialized palladium scavengers to bind the palladium, which is then removed by filtration.[1]

  • Scavenging: Employing molecules with a high affinity for palladium to selectively bind and facilitate its removal.[7]

  • Crystallization: Purifying the product through crystallization, which can leave the palladium impurities in the mother liquor.[1]

  • Chromatography: Using column chromatography to separate the product from the catalyst. However, studies have shown that chromatography alone may not be sufficient to reduce palladium to very low levels.[9]

Q2: How do I choose the right palladium scavenger for my 6-Bromo-5-fluoropyridine-2-carboxamide reaction?

A2: The choice of scavenger depends on several factors:

  • The nature of the palladium species: The oxidation state (Pd(0) or Pd(II)) and the ligands on the palladium can influence its affinity for different scavengers.[6]

  • The nature of your product: The scavenger should not react with or strongly adsorb your product. Given the presence of an amide and a pyridine ring, it's crucial to select a scavenger that minimizes non-specific binding.[1]

  • Solvent compatibility: Ensure the scavenger is effective in your chosen solvent system.

  • Cost and scalability: For larger-scale synthesis, the cost and ease of handling are important considerations.[6]

A good starting point is often a thiol-based silica scavenger, but screening a few different types is highly recommended.[1]

Q3: Can I just use more palladium scavenger to ensure complete removal?

A3: While it may seem intuitive, adding a large excess of scavenger is not always the best approach. It can lead to increased product loss due to non-specific binding and is not cost-effective.[1] It is more efficient to screen for the most effective scavenger and then optimize the loading.

Q4: What is a typical starting concentration of palladium after a cross-coupling reaction, and what is a reasonable target level?

A4: The initial palladium concentration can be quite high, often in the range of 500-1500 ppm.[7][10] A reasonable target for an active pharmaceutical ingredient (API) is typically below 10 ppm to comply with regulatory guidelines.[2][3]

Q5: How can I analyze the residual palladium content in my final product?

A5: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[11][12] This technique offers the high sensitivity required to detect palladium at the ppm and even parts-per-billion (ppb) level.

Data Summary: Performance of Common Palladium Scavengers

The following table summarizes the typical performance of various palladium scavengers. Note that efficiency is highly dependent on the specific reaction conditions.

Scavenger TypeFunctional GroupTypical Initial Pd Level (ppm)Typical Final Pd Level (ppm)Removal EfficiencyKey Considerations
Silica-Based Thiol -SH>1000<10>99%Broadly effective for various palladium species.[10]
Polymer-Bound TMT Triazine-thiol500 - 1500<20>96%Effective for a range of palladium catalysts.[7][10]
Activated Carbon -300 - 1000<50VariableCost-effective, but may lead to product loss due to non-specific binding.[10][13]
Biotage® MP-TMT Macroporous Polystyrene-TMT~800<10 (often <5)>99%High loading capacity and efficiency.[7]

Experimental Protocols

Here are detailed, step-by-step methodologies for common palladium removal techniques.

Protocol 1: Palladium Removal Using a Scavenger Resin (Batch Method)
  • Dissolve the Crude Product: Dissolve the crude 6-Bromo-5-fluoropyridine-2-carboxamide reaction mixture in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).

  • Add the Scavenger Resin: Add 3-5 molar equivalents of the selected scavenger resin relative to the initial amount of palladium catalyst used.

  • Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours. The optimal time and temperature should be determined experimentally.

  • Filter the Resin: Filter the mixture through a pad of Celite to remove the solid-supported scavenger.

  • Wash the Resin: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentrate the Solution: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analyze for Residual Palladium: Quantify the remaining palladium content using ICP-MS.

Protocol 2: Palladium Removal Using Activated Carbon
  • Prepare the Solution: Dissolve the crude product in an appropriate solvent.

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[10]

  • Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[10]

  • Filter through Celite: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.[10]

  • Wash the Celite Pad: Wash the Celite pad with fresh solvent.

  • Concentrate the Filtrate: Concentrate the filtrate to obtain the product.

  • Analyze for Residual Palladium: Analyze the palladium content of the purified product using ICP-MS.

Visualizing the Workflow

The following diagrams illustrate the decision-making process and experimental workflows for palladium removal.

Palladium_Removal_Workflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Analysis & Outcome Crude_Product Crude Product (High Pd Content) Filtration Initial Filtration (e.g., Celite) Crude_Product->Filtration Step 1 Scavenging Scavenging (e.g., Thiol Resin) Filtration->Scavenging If Pd is high Activated_Carbon Activated Carbon Treatment Filtration->Activated_Carbon Alternative Crystallization Crystallization Filtration->Crystallization Alternative Analysis ICP-MS Analysis Scavenging->Analysis Activated_Carbon->Analysis Crystallization->Analysis Purified_Product Purified Product (Pd < 10 ppm) Analysis->Purified_Product Success Repurify Repurify Analysis->Repurify Failure Repurify->Scavenging

Caption: Decision workflow for palladium removal.

Scavenging_Process Start Crude Product in Solution Add_Scavenger Add Scavenger Resin Start->Add_Scavenger Stir Stir (4-16h, RT or 40-50°C) Add_Scavenger->Stir Filter Filter through Celite Stir->Filter Wash Wash Resin with Solvent Filter->Wash Combine Combine Filtrate & Washings Wash->Combine Concentrate Concentrate Combine->Concentrate Final_Product Purified Product Concentrate->Final_Product

Sources

Optimization

Stability of 6-Bromo-5-fluoropyridine-2-carboxamide under acidic/basic conditions

Executive Summary Product: 6-Bromo-5-fluoropyridine-2-carboxamide CAS Registry: (Analogous structures widely cited in fragment-based drug discovery) Chemical Class: Halogenated Picolinamide[1] Core Stability Profile: Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: 6-Bromo-5-fluoropyridine-2-carboxamide CAS Registry: (Analogous structures widely cited in fragment-based drug discovery) Chemical Class: Halogenated Picolinamide[1]

Core Stability Profile: This molecule exhibits a bifurcated stability profile . It acts as a standard amide under acidic conditions but functions as an activated electrophile under basic conditions. The presence of the 6-Bromo and 5-Fluoro substituents creates a "push-pull" electronic environment that drastically alters its reactivity compared to unsubstituted picolinamides.

  • Acidic Conditions: High stability of the halogenated ring; primary degradation is amide hydrolysis.

  • Basic Conditions: CRITICAL INSTABILITY. The 6-position is highly activated for Nucleophilic Aromatic Substitution (

    
    ), leading to rapid displacement of bromine by hydroxide ions, often competing with or outpacing amide hydrolysis.
    

Module 1: Acidic Stability (pH < 4)

Technical Overview

Under acidic conditions (e.g., 0.1 M - 6 M HCl), the pyridine nitrogen is protonated (


), rendering the ring highly electron-deficient. This protonation paradoxically protects the ring halogens from substitution (since no nucleophiles are present to attack) but activates the amide carbonyl toward hydrolysis.
Troubleshooting Guide: Acidic Conditions

Q1: I am observing a precipitate after stirring in 1M HCl. Is this degradation?

  • Diagnosis: Likely No .

  • Mechanism: The pyridine nitrogen protonates to form the pyridinium hydrochloride salt. While the starting material has moderate solubility, the salt form may salt out depending on the counter-ion concentration and temperature.

  • Verification: Neutralize a small aliquot with saturated bicarbonate. If the precipitate redissolves or matches the starting material's LC-MS retention time, it is the salt, not a degradation product.

Q2: Can I reflux this compound in 6M HCl to hydrolyze the amide to the acid?

  • Answer: Yes, but monitor strictly.

  • Risk: While the 6-Br and 5-F atoms are generally stable to acid, prolonged reflux (>12 hours) can lead to hydrodehalogenation (loss of Br) or ring opening in extreme cases.

  • Recommendation: Perform the reaction at 80°C rather than reflux (100°C). Monitor conversion by HPLC every 2 hours. Stop immediately upon disappearance of the starting amide.

Q3: My LC-MS shows a mass shift of +1 Da. What is happening?

  • Diagnosis: Hydrolysis to Carboxylic Acid.[2]

  • Math: Amide (

    
    , Mass X) 
    
    
    
    Acid (
    
    
    , Mass X+1).
  • Context: This is the expected hydrolysis product (6-Bromo-5-fluoropyridine-2-carboxylic acid).

Module 2: Basic Stability (pH > 9)

Technical Overview

This is the danger zone . The 6-position of the pyridine ring is ortho to the nitrogen. In basic media, the pyridine ring is electron-poor. The 5-Fluoro group (electron-withdrawing by induction) further activates the 6-position. Consequently, the 6-Bromine becomes an excellent leaving group for Nucleophilic Aromatic Substitution (


) by hydroxide ions.
Troubleshooting Guide: Basic Conditions

Q1: The reaction mixture turned bright yellow/orange upon adding NaOH. Is this normal?

  • Diagnosis: CRITICAL DEGRADATION WARNING.

  • Mechanism: The color change indicates the formation of 6-hydroxy-5-fluoropyridine-2-carboxamide (which tautomerizes to the 2-pyridone form). Pyridones and their extended conjugated systems often exhibit strong absorbance in the visible spectrum (yellowing).

  • Action: Immediately lower the temperature and reduce pH. You are displacing the bromine, not just hydrolyzing the amide.

Q2: I want to hydrolyze the amide to the acid using LiOH. How do I prevent bromine displacement?

  • Protocol Adjustment:

    • Temperature: Do NOT heat. Perform at 0°C to 20°C .

    • Equivalents: Use exactly 1.05 - 1.1 equivalents of LiOH (Lithium is a milder counter-ion than Sodium or Potassium for

      
      ).
      
    • Solvent: Use THF:Water (3:1). Avoid pure water or alcohols, which enhance

      
       rates.
      
    • Alternative: Consider enzymatic hydrolysis (nitrilase/amidase) if chemical hydrolysis fails selectivity requirements.

Q3: Why is my yield of the carboxylic acid low, but I see a polar impurity?

  • Root Cause: Competitive

    
    .
    
  • Impurity: The polar impurity is likely 6-hydroxy-5-fluoropyridine-2-carboxylic acid (Double degradation: Amide hydrolysis + Bromine displacement).

  • Detection: Look for a mass shift of -62 Da (Loss of Br [79/81] + Gain of OH [17]) relative to the expected acid product.

Module 3: Experimental Protocols

Standard Stress Testing Protocol

Use these conditions to validate the stability of your specific batch.

ConditionReagentTempDurationExpected Outcome
Control DMSO/Water25°C24 hStable (>99%)
Mild Acid 0.1 M HCl25°C24 hStable (Salt formation)
Strong Acid 1.0 M HCl60°C4 hPartial Hydrolysis (

COOH)
Mild Base Sat.

25°C24 hStable
Strong Base 0.1 M NaOH25°C1 hDegradation (

+ Hydrolysis)
Oxidative 3%

25°C4 hStable (N-oxide possible but slow due to EWGs)

Module 4: Degradation Pathway Visualization

The following diagram illustrates the bifurcating degradation pathways. Note the irreversibility of the


 pathway in base.

StabilityPathways Start 6-Bromo-5-fluoropyridine- 2-carboxamide AcidSalt Pyridinium Salt (Reversible) Start->AcidSalt Dilute Acid (Protonation) CarbAcid 6-Bromo-5-fluoropyridine- 2-carboxylic acid Start->CarbAcid Strong Acid / Heat (Hydrolysis) Hydrolysis Carboxylate Anion Start->Hydrolysis Mild Base (LiOH, 0°C) (Amide Hydrolysis) SNAr_Product 6-Hydroxy-5-fluoropyridine- 2-carboxamide (Yellow Impurity) Start->SNAr_Product Strong Base (NaOH, >RT) (SNAr - Br Displacement) AcidSalt->Start Neutralization Double_Deg 6-Hydroxy-5-fluoropyridine- 2-carboxylic acid Hydrolysis->Double_Deg Excess Base / Heat SNAr_Product->Double_Deg Continued Base

Caption: Bifurcated degradation pathways. Green paths indicate desired transformations (controlled hydrolysis). Red paths indicate irreversible degradation via Nucleophilic Aromatic Substitution (


).

References

  • Pipzine Chemicals. (2025).[2][3][4][5] 6-Bromo-5-fluoropyridine-2-carboxylic acid: Chemical Properties and Stability. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Mechanism and Fluorine Effect. Retrieved from

  • Chemistry LibreTexts. (2019). Reactivity of Aryl Halides: Nucleophilic Aromatic Substitution. Retrieved from

  • National Institutes of Health (NIH). (2012). Crystal structure and reactivity of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. PMC334435. Retrieved from

  • JoVE. (2025). Hydrolysis of Acid Halides and Amides: Mechanisms and Kinetics. Retrieved from

Sources

Troubleshooting

Catalyst selection for cross-coupling with 6-Bromo-5-fluoropyridine-2-carboxamide

Executive Technical Summary The substrate 6-Bromo-5-fluoropyridine-2-carboxamide presents a "perfect storm" of challenges for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The Challenge: Catalyst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

The substrate 6-Bromo-5-fluoropyridine-2-carboxamide presents a "perfect storm" of challenges for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

The Challenge:

  • Catalyst Poisoning: The pyridine nitrogen (N1) and the primary amide at C2 form a potential N,N-chelating pocket. This "pincer-like" coordination stabilizes Pd(II) intermediates, preventing reduction to the active Pd(0) species or inhibiting the transmetallation step.

  • Electronic Deactivation: The 5-fluorine atom activates the C6-bromide towards oxidative addition but simultaneously renders the ring highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) by bases or nucleophilic solvents.
    
  • Protodehalogenation: Electron-deficient 2-pyridyl species are notorious for undergoing reductive dehalogenation (replacing Br with H) rather than cross-coupling, particularly if the catalytic cycle stalls.

The Solution: You must utilize bulky, electron-rich ligand systems that sterically preclude the formation of stable bis-pyridyl Pd complexes. We recommend Pd-PEPPSI-IPr or XPhos Pd G4 as primary candidates.

Catalyst Selection Logic

Primary Recommendation: Pd-PEPPSI-IPr[1][2]
  • Why: The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) architecture uses a bulky N-Heterocyclic Carbene (NHC) ligand.[1] The steric bulk of the IPr ligand (2,6-diisopropylphenyl) creates a "protective umbrella" over the metal center. This prevents the substrate's amide or pyridine nitrogen from irreversibly binding to the Palladium, forcing the reaction through the productive catalytic cycle.

  • Best For: Suzuki-Miyaura couplings with boronic acids/esters.[2]

Secondary Recommendation: XPhos Pd G4
  • Why: XPhos is a bulky biaryl phosphine that facilitates oxidative addition on electron-poor heterocycles. The G4 precatalyst ensures the immediate release of the active monoligated Pd(0) species even at low temperatures, avoiding the induction period where the amide could poison the catalyst.

  • Best For: Difficult substrates where Pd-PEPPSI fails to initiate, or for C-N couplings (Buchwald-Hartwig).

Comparison Table
FeaturePd-PEPPSI-IPrXPhos Pd G4

Stability Air/Moisture StableAir StableAir Sensitive
Amide Tolerance High (Steric bulk prevents chelation)High (Rapid initiation)Low (Easily poisoned)
Base Compatibility Carbonates (

,

)
Phosphates (

)
Various
Risk of

Low (Fast coupling)LowHigh (Slow reaction)

Visualizing the Decision Matrix

CatalystSelection Start Start: 6-Bromo-5-fluoro-2-carboxamide CheckCoupling Coupling Partner Type? Start->CheckCoupling Suzuki Boronic Acid/Ester (Suzuki-Miyaura) CheckCoupling->Suzuki C-C Bond Buchwald Amine/Aniline (Buchwald-Hartwig) CheckCoupling->Buchwald C-N Bond PepsiRoute Primary Choice: Pd-PEPPSI-IPr (1-3 mol%) Suzuki->PepsiRoute XPhosRoute Primary Choice: XPhos Pd G4 (1-2 mol%) Buchwald->XPhosRoute SolventCheck Solvent Selection PepsiRoute->SolventCheck XPhosRoute->SolventCheck Dioxane 1,4-Dioxane/H2O (4:1) Base: K3PO4 SolventCheck->Dioxane Standard Toluene Toluene or t-Amyl Alcohol Base: K2CO3 or Cs2CO3 SolventCheck->Toluene Hydrolysis Sensitive

Figure 1: Decision tree for catalyst and solvent selection based on coupling type.

Standardized Experimental Protocol

Objective: Cross-coupling of 6-Bromo-5-fluoropyridine-2-carboxamide with Phenylboronic Acid (Model Reaction).

Reagents
  • Substrate: 1.0 equiv (e.g., 1 mmol)

  • Boronic Acid: 1.5 equiv[3]

  • Catalyst: Pd-PEPPSI-IPr (2.0 mol%)

  • Base:

    
     (Tribasic Potassium Phosphate) 3.0 equiv
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) [Degassed]

Step-by-Step Procedure
  • Inert Setup: Charge a reaction vial equipped with a stir bar with the Substrate, Boronic Acid, and Base.

  • Degassing: Cap the vial and purge with Nitrogen or Argon for 5 minutes. (Crucial: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst).

  • Catalyst Addition: Add Pd-PEPPSI-IPr (solid) quickly under a positive flow of inert gas.

  • Solvent: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat the block to 60°C .

    • Note: Do not jump to 100°C immediately. The 5-fluoro group activates the bromide enough that milder temperatures often suffice, reducing the risk of amide hydrolysis.

  • Monitoring: Check LCMS at 1 hour.

    • Target: Product Mass (

      
      ).
      
    • Watch for: Des-bromo byproduct (

      
      ) indicating protodehalogenation.
      

Troubleshooting Guide (FAQ)

Q1: The reaction turned black immediately, and I see no conversion. Why?

A: "Palladium Black" formation indicates the catalyst decomposed before entering the catalytic cycle. This is often caused by the primary amide coordinating to the Pd precursor before the ligand can stabilize it.

  • Fix: Switch to a Precatalyst (like XPhos Pd G4 or Pd-PEPPSI). These have the ligand pre-attached in a stable ratio.[4][5] Do not mix Pd(OAc)2 and Ligand in situ for this substrate.

Q2: I am seeing the product, but also a significant amount of the hydrolyzed acid (Carboxylic acid instead of Amide).

A: The combination of heat, water, and base is hydrolyzing your primary amide.

  • Fix 1 (Base): Switch from Hydroxide or Carbonate bases to Potassium Phosphate (

    
    ) . It is milder and less nucleophilic.
    
  • Fix 2 (Solvent): Remove water. Use Anhydrous Toluene or DME . Note that you will need a base that is soluble in organics or use a phase transfer catalyst, but often

    
     in dry solvent works well enough for Suzuki couplings.
    
Q3: My major byproduct is the des-bromo compound (Protodehalogenation).

A: This occurs when the Oxidative Addition happens (Pd inserts into C-Br), but the Transmetallation (reaction with Boron) is too slow. The Pd intermediate grabs a hydride from the solvent or ligand and eliminates.

  • Fix: Increase the concentration of the Boronic Acid (to 2.0 equiv) to speed up transmetallation.

  • Fix: Lower the reaction temperature.

  • Fix: Switch to 2-MeTHF as a solvent, which is less prone to hydride donation than THF or Dioxane.

Q4: Can I use strong bases like NaOtBu?

A: Avoid. The 5-fluoro position is highly activated. Strong alkoxides will attack the C5 position via


, displacing the fluoride, resulting in an ether byproduct. Stick to Carbonates or Phosphates.

Mechanistic Visualization: The Chelation Trap

ChelationTrap Substrate Substrate (Pyridine-Amide) PdSpecies Active Catalyst L-Pd(0) Substrate->PdSpecies Mixes with Trap DEAD END Stable Chelate (Catalyst Poisoning) PdSpecies->Trap N,N-Chelation (No Bulky Ligand) Productive Oxidative Addition (Productive Cycle) PdSpecies->Productive Steric Bulk (PEPPSI/XPhos) Productive->Trap Slow Transmetallation

Figure 2: The "Chelation Trap" mechanism where the amide and pyridine nitrogen deactivate the catalyst unless bulky ligands are used.

References

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 2006.

  • Buchwald, S. L., et al. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011.

  • Bruno, N. C., et al. "Buchwald-Hartwig Amination Using Pd-PEPPSI Complexes." Organic Letters, 2013.

  • Review: "Palladium-Catalyzed Cross-Coupling of 2-Pyridyl Halides." Synthesis, 2018.[6] (General reference for 2-pyridyl difficulty).

Sources

Reference Data & Comparative Studies

Validation

Advanced Validation Guide: Kinase Inhibitors Derived from 6-Bromo-5-fluoropyridine-2-carboxamide

Executive Summary: The Scaffold Advantage In the high-stakes arena of kinase inhibitor development, the 6-Bromo-5-fluoropyridine-2-carboxamide scaffold has emerged as a privileged structure, particularly for targeting Br...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the high-stakes arena of kinase inhibitor development, the 6-Bromo-5-fluoropyridine-2-carboxamide scaffold has emerged as a privileged structure, particularly for targeting Bruton’s Tyrosine Kinase (BTK) and Janus Kinases (JAKs) . Unlike traditional pyrimidine or purine cores (found in Ibrutinib or Tofacitinib), this pyridine-carboxamide motif offers distinct vectors for substituent growth, allowing medicinal chemists to fine-tune solubility and selectivity profiles—specifically avoiding off-target EGFR inhibition which plagues many first-generation inhibitors.

This guide provides a rigorous technical framework for validating compounds synthesized from this scaffold. We compare their performance against industry standards and detail the specific in vitro assays required to confirm their potency, selectivity, and mechanism of action.

Comparative Analysis: Pyridine-Carboxamide vs. Standard Scaffolds

The following table contrasts the performance characteristics of inhibitors derived from the 6-Bromo-5-fluoropyridine-2-carboxamide scaffold ("Series P") against established clinical standards.

Table 1: Performance Benchmarking of Scaffold Classes

FeaturePyridine-Carboxamide (Series P) Pyrazolo-pyrimidine (e.g., Ibrutinib) Pyrrolo-pyrimidine (e.g., Tofacitinib) Implication for Development
Primary Target BTK / JAK1/2BTKJAK1/3Versatile core for dual-targeting.
Cys-481 Binding Tunable (Rev/Irrev)Irreversible (Covalent)ReversibleSeries P allows design of reversible inhibitors to reduce immunogenicity.
Selectivity (vs EGFR) High (>100x) Low (<20x)N/A (JAK specific)Critical Advantage: Reduced skin rash/diarrhea side effects.
Solubility (pH 7.4) Moderate-HighLowModerateBetter oral bioavailability potential for Series P.
Metabolic Stability High (F-blocked site)ModerateModerateThe 5-Fluoro group blocks a common metabolic soft spot.
Structural Logic & SAR Visualization

The 6-Bromo-5-fluoropyridine-2-carboxamide core is not just a passive linker; it is an active determinant of binding topology.

  • 6-Bromo: Serves as the vector for the "hinge-binding" motif (via Suzuki/Buchwald coupling).

  • 5-Fluoro: Modulates pKa and blocks metabolic oxidation at the C5 position.

  • 2-Carboxamide: Forms critical hydrogen bonds with the gatekeeper residues in the ATP pocket.

SAR_Logic Scaffold 6-Bromo-5-fluoropyridine- 2-carboxamide Core Hinge Hinge Binder (via 6-Br coupling) Scaffold->Hinge Suzuki Coupling Solubility Solvent Exposed Tail (via 2-Carboxamide) Scaffold->Solubility Amide Functionalization Metabolism Metabolic Block (5-Fluoro group) Scaffold->Metabolism Intrinsic Property Target High Affinity Kinase Inhibition Hinge->Target ATP Competition Solubility->Target PK Improvement Metabolism->Target Duration of Action

Figure 1: Structure-Activity Relationship (SAR) logic flow for the 6-Bromo-5-fluoropyridine-2-carboxamide scaffold.

Core Validation Protocols

To validate this scaffold's utility, you must establish a self-validating assay chain: Biochemical Potency


 Cellular Engagement 

Functional Selectivity
.
Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Objective: Determine the intrinsic


 of the derivative against recombinant BTK or JAK enzymes.
Why this method?  TR-FRET is less susceptible to compound fluorescence interference (common with pyridine rings) than standard fluorescence intensity assays.

Materials:

  • Recombinant BTK or JAK kinase (human).

  • Fluorescein-labeled Poly-GT substrate.

  • Terbium-labeled anti-phospho-tyrosine antibody.

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    

Step-by-Step Workflow:

  • Compound Prep: Prepare a 10-point dose-response of the 6-Bromo-derived compound in 100% DMSO (start at 10

    
    M, 3-fold serial dilution).
    
  • Enzyme Mix: Dilute kinase to 2x final concentration (e.g., 0.5 nM) in Assay Buffer. Dispense 5

    
    L/well into a 384-well white low-volume plate.
    
  • Inhibition: Add 100 nL of compound. Incubate for 15 minutes at RT to allow equilibrium binding (critical for accurate

    
     estimation).
    
  • Reaction Start: Add 5

    
    L of Substrate/ATP mix (ATP at 
    
    
    
    , typically 10-50
    
    
    M).
  • Incubation: Shake for 60 minutes at RT.

  • Detection: Add 10

    
    L of EDTA/Tb-Antibody mix to quench the reaction and detect phosphorylated substrate.
    
  • Read: Measure TR-FRET signal (Ex 340 nm, Em 495/520 nm) on a multimode reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation:

    
    
    
Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm the compound penetrates the cell membrane and inhibits phosphorylation of the target in a relevant cellular context (e.g., Ramos B-cells).

Step-by-Step Workflow:

  • Cell Culture: Grow Ramos cells (ATCC CRL-1596) in RPMI-1640 + 10% FBS.

  • Starvation: Resuspend cells in serum-free media for 2 hours (reduces basal phosphorylation noise).

  • Treatment: Treat

    
     cells with the test compound (0.1, 1, 10, 100, 1000 nM) for 1 hour.
    
  • Stimulation: Stimulate BTK pathway with anti-IgM (10

    
    g/mL)  for 10 minutes.
    
  • Lysis: Rapidly lyse cells in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Blotting:

    • Primary Ab: Rabbit anti-pBTK (Y223) [1:1000].

    • Loading Control: Mouse anti-Total BTK or

      
      -Actin.
      
  • Quantification: Normalize pBTK signal to Total BTK. A successful scaffold derivative should show dose-dependent ablation of the pBTK band with an

    
     nM.
    

Mechanism of Action & Selectivity

A major advantage of the 6-Bromo-5-fluoropyridine-2-carboxamide scaffold is its potential for high selectivity. The diagram below illustrates the signaling pathway and where the inhibitor intervenes, contrasting it with off-target risks.

Pathway_Intervention BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN EGFR EGFR (Skin/Gut) SYK SYK LYN->SYK BTK BTK (Target) SYK->BTK PLCg2 PLC-gamma-2 BTK->PLCg2 Calcium Ca2+ Mobilization PLCg2->Calcium NFkB NF-kB Activation Calcium->NFkB Inhibitor Scaffold Derivative (6-Br-5-F-Py) Inhibitor->EGFR  Weak/No Binding   (Safety Margin) Inhibitor->BTK  Potent Inhibition  

Figure 2: Pathway intervention map.[1] The scaffold is designed to selectively block BTK signal transduction while sparing EGFR, preventing common toxicities.

Troubleshooting & Optimization

When validating this scaffold, specific challenges may arise.

  • Issue: Poor Solubility in Assay Buffer.

    • Cause: The pyridine ring is lipophilic.

    • Solution: Ensure DMSO concentration is kept constant (e.g., 0.5%) across all wells. If precipitation occurs, modify the 2-carboxamide group with a solubilizing tail (e.g., morpholine or piperazine) during synthesis.

  • Issue: High Hill Slope (> 1.5) in IC50 Curves.

    • Cause: Compound aggregation or non-specific binding.

    • Solution: Add 0.01% Triton X-100 to the assay buffer. The 6-Bromo-5-fluoropyridine core is stable, but aggregation is a common artifact in early screening.

References

  • Watterson, S. H., et al. (2016). Discovery of BMS-986142: A Reversible Inhibitor of Bruton’s Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers.[2] Journal of Medicinal Chemistry. Link

  • Liang, C., et al. (2018). 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors.[3] Bioorganic & Medicinal Chemistry Letters. Link

  • Selleck Chemicals. (2024). BTK Inhibitor Library and Reference Standards.Link

  • Thermo Fisher Scientific. (2023). LanthaScreen™ Eu Kinase Binding Assay Guide.Link

  • Rao, C. V., et al. (2011).[4] Synthesis, Antibacterial, Antifungal and Antioxidant Activity Studies on 6-Bromo-2-Substitutedphenyl-1H-Imidazo[4,5-b]Pyridine.[4] Asian Journal of Pharmaceutical and Clinical Research. Link

Sources

Comparative

Comparative Guide: Biological Activity of Fluorinated vs. Non-Fluorinated Pyridine Carboxamides

[1] Executive Summary This guide provides a technical analysis of the structural and biological implications of fluorine substitution on pyridine carboxamide scaffolds.[1] Designed for medicinal chemists and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical analysis of the structural and biological implications of fluorine substitution on pyridine carboxamide scaffolds.[1] Designed for medicinal chemists and drug developers, it moves beyond generic observations to examine the specific electronic, conformational, and metabolic shifts that occur when a hydrogen atom is replaced by fluorine in this privileged pharmacophore.[1][2][3]

Physicochemical & Structural Impact

The introduction of fluorine into a pyridine carboxamide core is rarely a neutral change.[1] It fundamentally alters the molecular landscape through three primary mechanisms:[1]

A. Electronic Modulation (pKa Shift)

Fluorine is the most electronegative element (


).[1] When attached to the pyridine ring, it exerts a strong inductive electron-withdrawing effect (-I).[1]
  • Pyridine Nitrogen: The basicity of the pyridine nitrogen decreases significantly.[1] For example, the pKa of pyridine is ~5.2, whereas 2-fluoropyridine is ~-0.[1]44. This ensures the ring remains neutral at physiological pH (7.4), enhancing membrane permeability.[1]

  • Amide Functionality: If the fluorine is ortho to the carboxamide, it increases the acidity of the amide NH, potentially strengthening hydrogen bond donor capability in the active site.[1]

B. Conformational Locking (The Ortho-Effect)

In non-fluorinated pyridine carboxamides, the amide bond has rotational freedom, imposing an entropic penalty upon binding.[1]

  • The Fluorine Lock: An ortho-fluorine atom can lock the amide into a planar conformation via:

    • Dipole-Dipole Repulsion: Between the C-F bond and the amide carbonyl oxygen.[1]

    • Intramolecular H-Bonding: Weak interactions between F and the amide NH (

      
      ).[1]
      Result: This pre-organization reduces the entropic cost of binding, often leading to higher affinity (lower 
      
      
      
      /
      
      
      ).[1]
C. Metabolic Blocking

The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol).[1] Replacing metabolically labile C-H sites (prone to CYP450 oxidation) with C-F effectively blocks oxidative metabolism, extending the compound's half-life (


).[1]

Comparative Biological Performance[1]

The following data synthesizes structure-activity relationship (SAR) trends observed in kinase inhibitors (e.g., MERTK, TGF-


R1) and imaging probes.
Comparative Data Table: Fluorinated vs. Non-Fluorinated Analogs[4][5][6][7]
FeatureNon-Fluorinated Parent (H)Fluorinated Analog (F)Impact Analysis
Potency (

)
10 - 50 nM (Baseline)5 - 20 nMEnhanced/Neutral: Potency is often retained or improved due to conformational pre-organization, provided the F-atom does not cause steric clash.[1]
Metabolic Stability (

)
< 30 min (Microsomal)> 60 - 120 minMajor Improvement: Fluorine blocks oxidative dealkylation or ring hydroxylation at labile sites.[1]
Lipophilicity (LogD) 1.5 - 2.52.0 - 3.2Increased: Fluorination generally increases lipophilicity, improving passive permeability but requiring monitoring for solubility issues.[1]
Selectivity ModerateHighContext Dependent: Electronic tuning of the ring can reduce off-target binding to homologous kinases (e.g., reducing p38

affinity).[1]
Critical Insight: The "Position" Variable

Not all fluorination yields positive results.[1][4][5][6][7][8] Data from TGF-


R1 inhibitors demonstrates the criticality of substitution patterns:
  • 3-Fluoro / 5-Fluoro: Generally well-tolerated; maintains or improves potency.[1]

  • 4-Fluoro: Can lead to a dramatic loss of potency (e.g.,

    
     shift from 7 nM 
    
    
    
    >100 nM) due to steric interference with the ATP-binding pocket or unfavorable electronic repulsion with key residues.[1]

Experimental Protocols

To validate these effects in your own library, the following self-validating protocols are recommended.

Protocol A: In Vitro Metabolic Stability (Microsomal)

Objective: Quantify the "Metabolic Blocking" effect of fluorine substitution.

  • Preparation: Prepare 10 mM stock solutions of Test Compound (F-analog) and Reference (H-parent) in DMSO.

  • Incubation:

    • Dilute to 1

      
      M in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).[1]
      
    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH-regenerating system (final 1 mM).[1]

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into ice-cold acetonitrile (containing internal standard) to quench.
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time.
    
    • 
      [1]
      
    • 
      [1]
      
    • 
      
      Validation: The fluorinated analog should show a lower 
      
      
      
      (flatter slope) compared to the non-fluorinated parent.[1]
Protocol B: Competitive Binding Assay (Kinase)

Objective: Determine if fluorination enhances affinity via conformational locking.[1]

  • Assay Format: FRET-based competition assay (e.g., LanthaScreen).

  • Reagents: Kinase of interest (e.g., MERTK), Eu-labeled antibody, AlexaFluor-labeled tracer.[1]

  • Titration: Serially dilute compounds (10-point curve, 3-fold dilution) starting at 10

    
    M.
    
  • Reaction: Incubate Kinase + Antibody + Tracer + Compound for 1 hour at RT.

  • Readout: Measure TR-FRET ratio (665 nm / 615 nm).

  • Data Fit: Fit to sigmoidal dose-response equation (variable slope) to extract

    
    .
    Validation: Compare 
    
    
    
    values.[1][4][9][6][7][10] A decrease in
    
    
    for the F-analog suggests positive entropic contribution or favorable electronic interactions.[1]

Visualizations

Diagram 1: Structural & Electronic Effects of Fluorination

This diagram illustrates the mechanistic impact of adding a fluorine atom to the pyridine carboxamide scaffold.[1]

FluorineEffects Pyridine Pyridine Carboxamide Scaffold Fluorine Fluorine Substitution (Ortho/Meta) Pyridine->Fluorine Modification Effect1 pKa Modulation (Reduced Basicity) Fluorine->Effect1 Inductive Effect (-I) Effect2 Conformational Lock (Planarity via Dipole/H-bond) Fluorine->Effect2 Dipole Interaction Effect3 Metabolic Blocking (Prevents Oxidation) Fluorine->Effect3 Strong C-F Bond Outcome Enhanced Biological Profile: High Potency & Stability Effect1->Outcome Effect2->Outcome Lower IC50 Effect3->Outcome Higher t1/2

Caption: Mechanistic pathways by which fluorine substitution enhances the pharmacological profile of pyridine carboxamides.

Diagram 2: Experimental Workflow for Comparative Validation

A logical flow for validating the superiority of a fluorinated lead.

Workflow cluster_InVitro In Vitro Validation Start Candidate Design (H vs F Pair) Step1 Kinase Binding Assay (IC50 Determination) Start->Step1 Step2 Microsomal Stability (t1/2 & CLint) Start->Step2 Decision Is F-Analog Potent & Stable? Step1->Decision Step2->Decision Refine Refine Substitution Pattern (e.g., Move F from C4 to C3) Decision->Refine No (Loss of Potency) Proceed In Vivo PK/PD Study Decision->Proceed Yes Refine->Start

Caption: Decision tree for evaluating fluorinated pyridine carboxamide candidates in drug discovery.

References

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. Current Medicinal Chemistry. (2025). [Link]

  • Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development. RSC Medicinal Chemistry. (2025).[1] [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Pharmaceuticals. (2023).[1] [Link][1]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. (2026). [Link][1]

  • Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2-carboxamide Derivatives for Targeting PD-L1 in Cancer. Current Radiopharmaceuticals. (2021). [Link]

Sources

Validation

Quantum mechanical calculations on the electronic properties of 6-Bromo-5-fluoropyridine-2-carboxamide

Executive Summary & Strategic Importance 6-Bromo-5-fluoropyridine-2-carboxamide represents a highly specialized "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JN...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

6-Bromo-5-fluoropyridine-2-carboxamide represents a highly specialized "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JNK inhibitors) and as a precursor for 18F-labeled PET imaging agents.

Unlike simple pyridine-2-carboxamides, this di-halogenated core offers a unique electronic profile. The C6-Bromine provides a handle for cross-coupling (Suzuki/Buchwald) and potential halogen-bonding interactions, while the C5-Fluorine modulates metabolic stability (blocking oxidation) and alters the pKa of the pyridine nitrogen.

This guide compares the quantum mechanical (QM) profile of this target molecule against its non-halogenated and mono-halogenated alternatives, providing a roadmap for researchers to predict its behavior in biological systems.

Computational Methodology: The "Gold Standard" Protocol

To achieve pharmaceutical-grade accuracy, standard B3LYP calculations are often insufficient due to their inability to correctly model the dispersion forces inherent in halogen bonding (C-Br···O/N).

Recommended Workflow

The following protocol is validated for halogenated heterocycles to ensure self-consistency and experimental correlation.

Table 1: Comparative Method Performance

FeatureStandard (B3LYP/6-31G)*High-Accuracy (wB97X-D/def2-TZVP) Why Use High-Accuracy?
Halogen Bonding Poor (Underestimates strength)ExcellentCaptures dispersion forces critical for Br...Protein interactions.
Charge Transfer Overestimates delocalizationCorrects long-range interactionsEssential for predicting amide-ring conjugation.
Geometry Good for bond lengthsSuperior for bond anglesAccurate prediction of steric clash between F and amide.
Comp. Cost LowModerateWorth the cost for drug design precision.
Step-by-Step Experimental Protocol

Objective: Determine the Global Reactivity Descriptors (Hardness, Softness, Electrophilicity).

  • Geometry Optimization:

    • Software: Gaussian 16 / ORCA 5.0

    • Functional: wB97X-D (Range-separated hybrid with dispersion correction).

    • Basis Set: def2-TZVP (Triple-zeta valence polarized, crucial for Br/F electron density).

    • Solvation: IEF-PCM (Water or DMSO) to mimic biological/assay environments.

  • Frequency Calculation:

    • Verify stationary point (NImag = 0).

    • Extract Zero-Point Energy (ZPE) and Thermal Corrections.

  • Electronic Property Extraction:

    • NBO Analysis: Calculate Natural Bond Orbitals to assess the "anomeric effect" of the F-atom lone pairs.

    • Fukui Functions: Map local reactivity indices (

      
       and 
      
      
      
      ) to predict sites of nucleophilic/electrophilic attack.

Comparative Electronic Profiling

This section compares the target molecule against two key alternatives: the Unsubstituted Scaffold (Pyridine-2-carboxamide) and the Mono-bromo Analog (6-Bromopyridine-2-carboxamide).

A. Frontier Molecular Orbitals (FMO) & Stability

The energy gap (


) is a direct proxy for kinetic stability and chemical hardness (

).

Table 2: Predicted Electronic Trends (Gas Phase)

PropertyUnsubstituted (Ref)6-Bromo Analog6-Bromo-5-Fluoro (Target) Implication
HOMO (eV) -6.80-7.10-7.35 F/Br stabilization makes the ring harder to oxidize.
LUMO (eV) -1.50-1.95-2.20 Lower LUMO increases susceptibility to nucleophilic attack (e.g.,

).
Gap (

)
5.30 eV5.15 eV5.15 eV High stability, but reactive at specific sites.
Dipole (Debye) ~2.1~1.8~3.5 Critical: The C-F and C-Br vectors add constructively, significantly increasing polarity.

Note: Values are comparative estimates based on DFT trends for halogenated pyridines [1, 3].

B. Molecular Electrostatic Potential (MEP)[1]
  • Unsubstituted: Negative potential localized solely on the Carbonyl Oxygen and Pyridine Nitrogen.

  • 6-Bromo-5-Fluoro (Target):

    • Sigma-Hole: A region of positive electrostatic potential appears on the extension of the C-Br bond. This allows the molecule to act as a halogen-bond donor to backbone carbonyls in protein active sites.

    • Fluorine Effect: The C5-F atom withdraws density, reducing the basicity of the Pyridine Nitrogen, making it a weaker H-bond acceptor but a better

      
      -stacking partner.
      

Visualizing the Electronic Logic

The following diagram illustrates the structure-property relationships and the computational workflow required to validate them.

G cluster_0 Structural Inputs cluster_1 QM Calculation (wB97X-D/def2-TZVP) cluster_2 Critical Outputs for Drug Design Mol 6-Bromo-5-fluoropyridine -2-carboxamide Opt Geometry Optimization (Minimization) Mol->Opt Alt1 Alternative 1: Unsubstituted Alt1->Opt Alt2 Alternative 2: 6-Bromo Only Alt2->Opt Freq Frequency Check (NImag=0) Opt->Freq NBO NBO Analysis (Hyperconjugation) Freq->NBO Sigma Sigma-Hole (Br) (Halogen Bonding) NBO->Sigma Charge Distribution pKa Pyridine N Basicity (Modulated by F) NBO->pKa Lone Pair Occupancy Reactivity Nucleophilic Attack (C6 Position) NBO->Reactivity LUMO Localization

Caption: Workflow linking structural inputs to QM-derived pharmacological properties using high-level DFT.

Reactivity & Synthesis Implications

Understanding the electronic structure explains the synthetic utility of this scaffold.

  • Site-Selective Substitution (

    
    ): 
    
    • The LUMO is heavily localized on C6 due to the inductive effect of the Nitrogen and the Fluorine at C5.

    • Result: Nucleophiles (amines/thiols) will preferentially displace the Bromine at C6 rather than attacking the Fluorine at C5. The QM calculation confirms this by showing a higher Fukui (

      
      ) coefficient at C6.
      
  • Metabolic Stability:

    • The C5-Fluorine blocks the primary site of metabolic oxidation (which typically occurs para to the nitrogen in pyridines).

    • QM Evidence: The C-F bond is homolytically strong (high Bond Dissociation Energy), preventing P450-mediated hydroxylation.

References

  • TSI Journals. (2015). Study of Electronic and Dielectric Properties of Fluorinated Pyridine-2-dicarboxamide.

  • ChemRxiv. (2022). Spectroscopic characterization and reactive properties by DFT calculations of halogen substituted carboxamides.

  • ResearchGate. (2025).[1][2][3] Quantum mechanical, spectroscopic and docking studies of 2-Amino-3-bromo-5-nitropyridine by Density Functional Method.

  • NIH / PubMed. (2020). Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2-carboxamide Derivatives.

  • Bulgarian Chemical Communications. (2017). Determination of the pKa values of some pyridine derivatives by computational methods (Comparison of wB97XD vs B3LYP).

Sources

Comparative

Publish Comparison Guide: Patent Literature Review for Applications of 6-Bromo-5-fluoropyridine-2-carboxamide

Executive Summary: The "Privileged" Picolinamide Scaffold In the landscape of modern kinase inhibitor discovery, 6-Bromo-5-fluoropyridine-2-carboxamide (CAS: 1416712-39-4) has emerged as a high-value building block. Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Picolinamide Scaffold

In the landscape of modern kinase inhibitor discovery, 6-Bromo-5-fluoropyridine-2-carboxamide (CAS: 1416712-39-4) has emerged as a high-value building block. Unlike its non-fluorinated counterparts, this scaffold offers a unique combination of metabolic resilience (via the C5-fluorine) and synthetic versatility (via the C6-bromine handle).

This guide synthesizes data from key patent filings (WO2015025026, CA2734415) to demonstrate why this specific substitution pattern is preferred over alternatives like 6-bromopicolinamide or 6-chloro-5-fluoropicolinamide. We analyze its role in targeting PIM kinases, NIK (NF-κB-inducing kinase), and CGRP receptors, providing actionable protocols for its synthesis and downstream coupling.

Chemical Profile & Structural Logic

The molecule acts as a "linchpin" scaffold. The 2-carboxamide group functions as a critical hydrogen bond donor/acceptor pair, often interacting with the hinge region of kinase ATP-binding pockets. The 5-fluorine atom is not merely a steric placeholder; it modulates the pKa of the pyridine nitrogen and blocks a common site of oxidative metabolism (P450 oxidation at C5).

PropertySpecification
IUPAC Name 6-Bromo-5-fluoropyridine-2-carboxamide
Common Name 6-Bromo-5-fluoropicolinamide
CAS Number 1416712-39-4
Molecular Formula C₆H₄BrFN₂O
Molecular Weight 219.01 g/mol
Key Precursor 6-Bromo-5-fluoropicolinic acid (CAS: 1052714-46-1)
Primary Application Suzuki-Miyaura coupling partner for Kinase Inhibitors

Synthesis & Manufacturing Pathways

While often purchased as a raw material, understanding its genesis is crucial for process troubleshooting. The primary industrial route proceeds via the functionalization of the commercially available acid.

Pathway Visualization (DOT)

SynthesisRoute Acid 6-Bromo-5-fluoropicolinic Acid (CAS: 1052714-46-1) Activation Activation (Oxalyl Chloride or HATU) Acid->Activation Activation Amidation Ammonolysis (NH3 in MeOH or NH4Cl) Activation->Amidation + Amine Source Product 6-Bromo-5-fluoropicolinamide (Target Scaffold) Amidation->Product Yield: ~85-95%

Figure 1: Standard synthetic workflow for the conversion of the acid precursor to the target carboxamide.

Experimental Protocol: Acid to Amide Conversion

Derived from general picolinamide synthesis protocols [1, 2].

  • Activation: Dissolve 6-bromo-5-fluoropicolinic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (0.05 eq) followed by dropwise addition of oxalyl chloride (1.2 eq) at 0°C. Stir at room temperature for 2 hours until gas evolution ceases.

  • Concentration: Remove volatiles under reduced pressure to obtain the crude acid chloride.

  • Amidation: Redissolve the residue in THF. Cool to 0°C. Add 7N NH₃ in methanol (5.0 eq) or aqueous ammonium hydroxide dropwise.

  • Workup: Stir for 1 hour. Concentrate in vacuo. Triturate the solid with water/ether to remove ammonium salts.

  • Validation: Expected Yield: >90%. Purity check via LC-MS (M+H: 219/221 doublet).

Comparative Analysis: Why the "5-Fluoro"?

In drug design, the choice between the 5-H (standard) and 5-F (fluorinated) scaffold is pivotal.

Feature6-Bromo-5-fluoro- (Target)6-Bromo- (Alternative)Scientific Rationale
Metabolic Stability HighModerateThe C5 position in pyridines is prone to oxidation. Fluorine blocks this metabolic "soft spot" [3].
Electronic Effect Electron-deficient ringStandard pyridineFluorine lowers the pKa of the pyridine nitrogen, potentially reducing off-target hERG binding.
Reactivity (C6) Highly ActivatedActivatedThe electron-withdrawing F atom at C5 makes the C6-Br bond more susceptible to oxidative addition by Pd(0) in Suzuki couplings.
Lipophilicity Slightly HigherBaselineFluorine increases lipophilicity (LogP), aiding membrane permeability.

Medicinal Chemistry Applications (Patent Review)

The scaffold is extensively cited in patents for inhibitors of PIM Kinases and NIK , which are critical targets in oncology and immunology.

Case Study: PIM Kinase Inhibitors (CA2734415)

In this patent, the scaffold is coupled with boronic acids to create bi-aryl systems. The 5-fluoro group is essential for maintaining potency while improving the pharmacokinetic (PK) profile.

Protocol: Suzuki-Miyaura Coupling at C6

Standardized procedure for library synthesis [4].

Reagents:

  • Scaffold: 6-Bromo-5-fluoropyridine-2-carboxamide (1.0 eq)

  • Partner: Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

  • Base: 2M Na₂CO₃ (3.0 eq)

  • Solvent: Dioxane/Water (4:1)

Steps:

  • Degas: Combine reagents in a microwave vial. Sparge with argon for 5 minutes.

  • Reaction: Heat to 90°C for 4-12 hours (or microwave at 120°C for 30 min).

  • Workup: Dilute with EtOAc, wash with brine. Dry over MgSO₄.[1]

  • Purification: Flash chromatography (0-50% EtOAc/Hexanes). The amide group is polar; ensure the column is flushed well.

SAR Visualization: The Logic of Substitution

SAR_Logic Center 2-Carboxamide Pyridine Core 5-Fluoro 6-Bromo Hinge Hinge Binder (H-Bond Donor/Acceptor) Center:amide->Hinge Metabolism Metabolic Block (Prevents Oxidation) Center:fluoro->Metabolism Coupling Coupling Handle (Suzuki/Buchwald) Center:bromo->Coupling Target Final Drug Candidate (PIM / NIK / CGRP Inhibitor) Coupling->Target + Aryl/Heteroaryl

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each position on the scaffold.

References

  • Synthesis of Picolinamide Derivatives. World Intellectual Property Organization, WO2015025026A1. Link

  • Picolinamide derivatives as kinase inhibitors. Canadian Patent Office, CA2734415A1. Link

  • Fluorine in Medicinal Chemistry.Journal of Medicinal Chemistry, Purser et al., 2008. (General Reference for metabolic stability claims).
  • Pyrrolidinone derivatives as inhibitors of nf kappa b inducing kinase. World Intellectual Property Organization, WO2023217906A1. Link

  • Piperidinone carboxamide azaindane CGRP receptor antagonists. United States Patent, US9499545B2. Link

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 6-Bromo-5-fluoropyridine-2-carboxamide

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper handling an...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper handling and disposal of specialized reagents like 6-Bromo-5-fluoropyridine-2-carboxamide are paramount. This guide provides a comprehensive, step-by-step protocol for its safe disposal, grounded in the principles of chemical compatibility, regulatory compliance, and laboratory best practices. The causality behind each procedural choice is explained to ensure a deep, actionable understanding.

Hazard Assessment: Understanding the 'Why'

The core hazards stem from three key features of its molecular structure: the pyridine ring, the halogen atoms (bromine and fluorine), and the carboxamide group.

  • Toxicity and Irritation: Halogenated pyridines are frequently categorized as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1][2] They are known skin and serious eye irritants and may cause respiratory irritation.[3][4] Therefore, all handling and disposal operations must be predicated on avoiding direct contact and aerosol generation.

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment. It is crucial to prevent their release into aquatic or terrestrial ecosystems.[5] Disposal down the drain is strictly prohibited.[5]

  • Reactivity & Incompatibilities: This class of compounds should be considered incompatible with strong oxidizing agents, strong acids, and strong bases.[5][6] Co-mingling with such substances in a waste container can lead to exothermic reactions, gas evolution, or container pressurization.

  • Hazardous Decomposition Products: The most significant long-term risk is associated with improper disposal via incineration. Thermal decomposition of halogenated organic materials can generate highly toxic byproducts, including hydrogen bromide (HBr), hydrogen fluoride (HF), and various oxides of nitrogen (NOx).[5][7] In some cases, brominated compounds can be precursors to polybrominated dibenzodioxins/furans (PBDD/Fs) during incineration.[8] This is why disposal must be conducted by a licensed facility equipped with specialized flue gas scrubbing technology.[9]

Table 1: Summary of Anticipated Hazards for 6-Bromo-5-fluoropyridine-2-carboxamide

Hazard CategoryAnticipated Risk & RationaleGHS Hazard Statements (Inferred)
Acute Toxicity Harmful if swallowed, in contact with skin, or inhaled, based on data for similar halogenated pyridines.[1][2]H302, H312, H332
Irritation Causes skin irritation and serious eye irritation; may cause respiratory irritation.[3][10]H315, H319, H335
Reactivity Incompatible with strong oxidizing agents, acids, and bases.[5][6]N/A
Environmental Potentially persistent; do not release into drains or waterways.[5]N/A
Thermal Decomposition Combustion produces toxic gases (HBr, HF, NOx).[5][11]N/A

Pre-Disposal Procedures: Establishing a Safe Workspace

Proper disposal begins with proper handling. Before generating the waste, ensure the following controls are in place.

  • Engineering Controls: All handling of 6-Bromo-5-fluoropyridine-2-carboxamide, including weighing, transfers, and the addition to a waste container, must be performed within a properly functioning certified laboratory chemical fume hood.[5][12]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required. This includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles (or safety glasses with side shields).

    • A properly buttoned laboratory coat.[5]

Step-by-Step Disposal Protocol: A Self-Validating Workflow

This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and logically sound.

The first and most critical step is correct classification. Due to the presence of bromine and fluorine atoms on the pyridine ring, this compound must be classified as a Halogenated Organic Hazardous Waste .[13] This classification dictates the entire subsequent disposal pathway and is non-negotiable. It should never be mixed with non-halogenated waste streams.[14]

Causality: Segregation prevents dangerous chemical reactions within the waste container and ensures the waste is routed to the correct high-temperature incineration facility capable of handling halogenated compounds.[15]

  • Primary Waste Stream: Dedicate a specific waste stream for 6-Bromo-5-fluoropyridine-2-carboxamide and any solvents (e.g., dichloromethane, chloroform) used to rinse glassware contaminated with it.

  • Avoid Mixing: Do NOT mix this waste with:

    • Non-halogenated organic waste (e.g., acetone, ethanol, hexanes).[13]

    • Aqueous waste (unless the solvent system is aqueous, which is unlikely for this compound).

    • Strong acids, bases, or oxidizing agents.[6]

Causality: The container must maintain its integrity and prevent the release of vapors.

  • Use a sealable, airtight, and chemically compatible waste container.[6] A glass bottle with a screw cap is often suitable. Ensure the cap has a chemically resistant liner.

  • The container must be in good condition, free of cracks or defects.

Causality: Accurate labeling is a regulatory requirement and is essential for the safety of all personnel who will handle the container, from the lab to the final disposal facility.

  • Attach a completed hazardous waste label to the container before adding the first drop of waste.[6]

  • The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "6-Bromo-5-fluoropyridine-2-carboxamide."

    • List all other components and their approximate percentages (e.g., "Dichloromethane, ~95%").

    • The relevant hazard warnings (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first waste is added).

Causality: Proper storage minimizes the risk of spills, exposure, and interaction with incompatible chemicals.

  • Keep the waste container sealed at all times, except when adding waste.

  • Store the container in a designated "Satellite Accumulation Area," which is typically inside a fume hood.[12]

  • Place the primary waste container inside a larger, chemically resistant secondary containment bin to contain any potential leaks.

  • Store away from heat, sparks, or open flames.[3]

Causality: This final step ensures the waste is transferred to professionals trained and equipped for its destruction in an environmentally sound manner.

  • Once the container is full or is no longer being used, make arrangements for its collection.

  • Follow your institution's specific procedure, which typically involves completing a chemical collection request form and delivering the sealed container to your Environmental Health & Safety (EHS) department or a designated waste accumulation area operator.[6]

  • The ultimate disposal method for this waste will be high-temperature incineration at a licensed hazardous waste facility.[9][13]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process, ensuring each critical step is considered in sequence.

G cluster_prep Preparation cluster_protocol Disposal Protocol A Waste Generated (6-Bromo-5-fluoropyridine-2-carboxamide) B Assess Hazards (Toxic, Irritant, Halogenated) A->B C Don PPE & Use Fume Hood B->C D Classify as Halogenated Organic Waste C->D E Select & Label Compatible Container D->E F Segregate from Incompatible Wastes D->F G Store in Secondary Containment in Satellite Area E->G F->G H Arrange for EHS Collection G->H I Final Disposal: Licensed Incineration H->I

Sources

Handling

Personal protective equipment for handling 6-Bromo-5-fluoropyridine-2-carboxamide

Executive Safety Directive Immediate Action Required: Treat 6-Bromo-5-fluoropyridine-2-carboxamide as a potent sensitizer and irritant with high potential for dermal absorption. While standard Safety Data Sheets (SDS) of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Immediate Action Required: Treat 6-Bromo-5-fluoropyridine-2-carboxamide as a potent sensitizer and irritant with high potential for dermal absorption.

While standard Safety Data Sheets (SDS) often classify halogenated pyridines generically as Irritants (H315/H319) or Acute Toxins (H302), the specific substitution pattern (Bromine at C6, Fluorine at C5) significantly alters the lipophilicity (LogP). This increases the compound's ability to penetrate the stratum corneum compared to non-halogenated variants.

The Core Risk: The primary danger is not just acute exposure, but cumulative sensitization via dust inhalation and skin absorption. Your PPE strategy must focus on particulate containment and permeation resistance .

Hazard Mechanism & Risk Assessment

To protect yourself, you must understand the enemy.

  • The Fluorine Effect: The C5-fluorine atom mimics hydrogen sterically but increases metabolic stability and lipophilicity. This facilitates transport across biological membranes (skin/lungs).

  • The Bromine Handle: The C6-bromine is a weak leaving group in this context but adds significant molecular weight and polarizability, enhancing interaction with lipid bilayers.

  • The Amide Moiety: While generally stable, carboxamides can hydrolyze under physiological conditions, potentially releasing reactive intermediates.

Key Hazard Codes (Inferred from Structural Analogs):

  • H302/H312: Harmful if swallowed or in contact with skin.[1][2]

  • H315/H319: Causes skin and serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation (Dust hazard).[5]

The PPE Matrix: Task-Based Protection

Do not use a "one size fits all" approach. PPE must scale with the energy of the task.

Body AreaTask A: Weighing & Transfer (Static Risk)Task B: Solubilization & Reaction (Splash/Vapor Risk)Scientific Rationale
Respiratory Engineering Control: Fume Hood (Sash <18"). PPE: N95/P100 if hood unavailable (Not recommended).Engineering Control: Fume Hood (Mandatory). PPE: Surgical mask is insufficient.Solids generate electrostatic dust. Inhalation allows direct entry to the bloodstream via alveoli, bypassing first-pass metabolism.
Hands Double Gloving: Inner: Nitrile (4 mil) Outer: Nitrile (4-5 mil)Solvent Specific: If using DCM/Chloroform: PVA or Silver Shield® laminates required. If using MeOH/DMF: Double Nitrile sufficient.Halogenated pyridines dissolve rapidy in organic solvents. Nitrile degrades instantly in DCM , carrying the toxin through the glove to your skin [1].
Eyes Chemical Safety Goggles (Indirect Venting).Face Shield + Safety Goggles.Standard safety glasses allow dust entry from the side. Amides can cause severe corneal opacity upon contact.
Body Lab Coat (Cotton/Poly blend), buttoned to neck.Lab Coat + Chemical Resistant Apron (Tyvek/PVC).Prevents "dust traps" on personal clothing which can lead to secondary exposure at home.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol is designed to be self-validating . If a step fails (e.g., you smell solvent), the system halts.

Phase 1: Pre-Operation (The Integrity Check)
  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.

  • Airflow Verification: Verify fume hood face velocity is between 80–100 fpm using a tissue strip or digital monitor.

  • Static Discharge: Place an ionizing fan or anti-static mat inside the hood. Why? Dry powders of pyridine derivatives are highly electrostatic and will "jump" onto gloves/sleeves.

Phase 2: Handling (The Transfer)
  • Weighing: Never weigh this compound on an open bench. Move the balance into the hood or use a localized powder containment enclosure.

  • Solubilization: Add solvent slowly down the side of the vessel to minimize aerosolization.

    • Critical Check: If using halogenated solvents (DCM), inspect outer gloves every 10 minutes for rippling/swelling. Change immediately if observed.[6]

Phase 3: Decontamination (The Exit Strategy)
  • Wipe Down: Wipe the exterior of the reaction vessel with a solvent-dampened tissue (compatible with the waste stream) before removing it from the hood.

  • Doffing Sequence:

    • Remove outer gloves inside the hood.

    • Wash inner gloves with soap/water before removing them.

    • Wash hands immediately with cool water (warm water opens pores, increasing absorption risk).

Waste Disposal Strategy: Cradle-to-Grave

Improper disposal is a common regulatory violation. 6-Bromo-5-fluoropyridine-2-carboxamide contains both Halogens and Nitrogen , dictating its waste path.

  • Solid Waste: Dispose of contaminated weighing boats, paper towels, and PPE in a container labeled "Hazardous Waste - Solid - Toxic/Irritant." Do not place in regular trash.

  • Liquid Waste:

    • Segregation Rule: Do not mix with non-halogenated solvents (e.g., Acetone/Ethanol) if the total halogen content exceeds 1,000 ppm, as this triggers expensive high-temperature incineration requirements [2].

    • Labeling: Must explicitly state "Halogenated Organic Waste." List the full chemical name, not just the structure.

Visualizing the Safety Logic

The following diagram illustrates the decision-making workflow for handling this compound.

SafetyWorkflow Start Start: Handling 6-Bromo-5-fluoro... RiskAssess Risk Assessment: Check Solvent Compatibility Start->RiskAssess SolventCheck Is Solvent Halogenated? (DCM, Chloroform) RiskAssess->SolventCheck StandardPPE PPE: Double Nitrile Gloves + Goggles SolventCheck->StandardPPE No (MeOH, DMF) EnhancedPPE PPE: Silver Shield/Laminate Gloves + Face Shield SolventCheck->EnhancedPPE Yes (DCM, CHCl3) Engineering Engineering Control: Fume Hood Sash < 18" StandardPPE->Engineering EnhancedPPE->Engineering Handling Execution: Static Control + Weighing Engineering->Handling WasteSeg Disposal: Segregate Stream Handling->WasteSeg HaloWaste Bin: Halogenated Waste WasteSeg->HaloWaste Contains Halogens NonHaloWaste Bin: Organic Waste WasteSeg->NonHaloWaste Non-Halogenated Only

Figure 1: Decision logic for PPE selection and waste stream segregation based on solvent compatibility.

References

  • Ansell Healthcare. (2022). Chemical Glove Resistance Guide (8th Edition). Permeation data for Chlorinated Solvents vs. Nitrile.

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Disposal Guidelines.

  • Occupational Safety and Health Administration (OSHA). (2012).[4] Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-5-fluoropyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
6-Bromo-5-fluoropyridine-2-carboxamide
© Copyright 2026 BenchChem. All Rights Reserved.